4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTHHEXWAYFTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594524 | |
| Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135611-32-4 | |
| Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride (Ozagrel): A Technical Guide for Researchers
Foreword
In the landscape of cardiovascular and cerebrovascular therapeutics, precision in targeting pathological pathways is paramount. 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride, widely known as Ozagrel hydrochloride, has emerged as a significant therapeutic agent due to its highly specific mechanism of action. This technical guide provides an in-depth exploration of the core mechanism of Ozagrel, designed for researchers, scientists, and drug development professionals. Our focus extends beyond a mere description of its function to an elucidation of the underlying molecular interactions, the consequential signaling cascades, and the experimental methodologies that form the bedrock of our understanding.
Introduction: The Therapeutic Rationale for Thromboxane A2 Synthase Inhibition
Thromboxane A2 (TXA2) is a potent, yet transient, eicosanoid that plays a pivotal role in hemostasis and thrombosis.[1] Synthesized predominantly by activated platelets, TXA2 is a powerful vasoconstrictor and a robust promoter of platelet aggregation.[2] While essential for preventing blood loss at sites of vascular injury, dysregulated TXA2 production is a key contributor to the pathophysiology of numerous cardiovascular and cerebrovascular diseases, including ischemic stroke and myocardial infarction.
The therapeutic strategy, therefore, of selectively inhibiting the synthesis of TXA2 offers a targeted approach to mitigating its prothrombotic and vasoconstrictive effects. Ozagrel hydrochloride was developed to fulfill this role as a highly selective inhibitor of thromboxane A2 synthase (TXA2S), the terminal enzyme in the TXA2 biosynthetic pathway.[3][4] This guide will dissect the molecular intricacies of this inhibition and its downstream consequences.
The Primary Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase
Ozagrel's therapeutic efficacy is rooted in its potent and selective inhibition of thromboxane A2 synthase. This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2. By blocking this critical step, Ozagrel effectively curtails the production of this key mediator of platelet activation and vasoconstriction.
Molecular Interaction with Thromboxane A2 Synthase
The specificity of Ozagrel for TXA2 synthase is a result of its precise interaction with the enzyme's active site. While the crystal structure of human TXA2 synthase with Ozagrel is not yet available, comparative modeling and molecular docking studies have provided significant insights into their binding. These studies suggest a crucial cation-π interaction between the iron atom of the heme group within the enzyme's active site and the basic nitrogen atom of Ozagrel's imidazole ring. This interaction is a key determinant of the high-affinity binding and subsequent competitive inhibition of the enzyme.
The "Prostaglandin Endoperoxide Shunt" Phenomenon
A pivotal consequence of TXA2 synthase inhibition by Ozagrel is the redirection of the metabolic flux of PGH2. With the pathway to TXA2 blocked, the accumulated PGH2 substrate is shunted towards alternative enzymatic pathways. Most notably, prostacyclin synthase (PGIS) utilizes the excess PGH2 to synthesize prostacyclin (PGI2).[1]
PGI2 exerts physiological effects that are diametrically opposed to those of TXA2; it is a potent vasodilator and a strong inhibitor of platelet aggregation.[1] This "prostaglandin endoperoxide shunt" is a critical aspect of Ozagrel's mechanism, as it not only diminishes the prothrombotic signals of TXA2 but also actively enhances antithrombotic and vasodilatory pathways.
Downstream Signaling Consequences of TXA2 Synthase Inhibition
The reduction in TXA2 levels and the concomitant increase in PGI2 have profound effects on intracellular signaling cascades, primarily in platelets and vascular smooth muscle cells.
Attenuation of Thromboxane A2 Receptor (TP) Signaling
Thromboxane A2 exerts its effects by binding to the thromboxane A2 receptor (TP), a G-protein coupled receptor (GPCR). The downstream signaling of the TP receptor is complex, involving coupling to multiple G proteins, including Gq/11, G12/13, and Gi/o. Activation of these pathways leads to:
-
Increased intracellular calcium ([Ca2+]i): Gq/11 activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, a critical step in platelet activation and smooth muscle contraction.
-
Rho/Rac activation: G12/13 coupling activates small GTPases of the Rho family, which are central to regulating the actin cytoskeleton, leading to changes in cell shape, motility, and tension.
-
Inhibition of adenylyl cyclase: Gi/o coupling can inhibit adenylyl cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP), a key inhibitor of platelet activation.
By reducing the amount of available TXA2, Ozagrel effectively dampens the activation of these TP receptor-mediated signaling pathways, resulting in reduced platelet aggregation and vasodilation.
Figure 1: Simplified signaling pathway of thromboxane A2 and the inhibitory action of Ozagrel.
Experimental Protocols for Characterizing Ozagrel's Activity
The elucidation of Ozagrel's mechanism of action has been heavily reliant on robust in vitro and ex vivo experimental assays. The following are representative protocols for key experiments.
In Vitro Thromboxane A2 Synthase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of Ozagrel against thromboxane A2 synthase.
Principle: This assay measures the production of thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2, from the substrate PGH2 in the presence of a source of TXA2 synthase (e.g., platelet microsomes) and varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Preparation of Platelet Microsomes:
-
Obtain platelet-rich plasma (PRP) from whole blood by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
Pellet the platelets from the PRP by high-speed centrifugation (e.g., 1000 x g for 10 minutes).
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).
-
Resuspend the platelets in a lysis buffer and disrupt the cells by sonication or freeze-thaw cycles.
-
Isolate the microsomal fraction by ultracentrifugation.
-
Determine the protein concentration of the microsomal preparation (e.g., using a BCA or Bradford assay).
-
-
Inhibition Assay:
-
In a reaction tube, combine the platelet microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and varying concentrations of Ozagrel hydrochloride (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert any remaining PGH2 to PGF2α).
-
Quantify the amount of TXB2 produced using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Ozagrel concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Ozagrel concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
| Parameter | Typical Value | Reference |
| IC50 for TXA2 Synthase | 4-11 nM | [4][5] |
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the functional effect of Ozagrel on platelet aggregation induced by various agonists.
Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Step-by-Step Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes) at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g for 15-20 minutes).
-
Adjust the platelet count in the PRP with PPP if necessary.
-
-
Aggregation Assay:
-
Place a cuvette containing PRP in the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.
-
Add a stirring bar to the PRP and allow it to equilibrate to 37°C.
-
Add Ozagrel hydrochloride (or vehicle control) to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding an agonist, such as arachidonic acid (AA), ADP, or collagen.
-
Record the change in light transmission over time until a maximal aggregation response is achieved.
-
-
Data Analysis:
-
Measure the maximal percentage of aggregation for each condition.
-
Compare the aggregation response in the presence of Ozagrel to the vehicle control to determine the extent of inhibition.
-
Figure 2: Workflow for assessing platelet aggregation using light transmission aggregometry.
Selectivity Profile and Off-Target Considerations
A hallmark of Ozagrel is its remarkable selectivity for thromboxane A2 synthase. Studies have shown that Ozagrel has negligible inhibitory activity against other key enzymes in the arachidonic acid cascade, including:
-
Prostacyclin (PGI2) synthase: IC50 > 1 mM[5]
-
Cyclooxygenase (COX): IC50 > 1 mM[5]
-
PGE2 isomerase: IC50 > 1 mM[5]
This high degree of selectivity is crucial for its therapeutic safety profile, as non-specific inhibition of other prostanoid pathways could lead to undesirable side effects. For instance, inhibition of prostacyclin synthase would counteract the beneficial effects of the "prostaglandin endoperoxide shunt."
While some studies have explored potential interactions with other cellular systems at high concentrations, the clinically relevant mechanism of action of Ozagrel remains its potent and selective inhibition of thromboxane A2 synthase. There is limited evidence of significant off-target effects at therapeutic doses.[6]
Conclusion: A Precisely Targeted Therapeutic
This compound (Ozagrel) represents a prime example of rational drug design, targeting a specific enzymatic step in a critical pathophysiological pathway. Its mechanism of action is centered on the selective inhibition of thromboxane A2 synthase, leading to a dual benefit of reducing the prothrombotic and vasoconstrictive mediator TXA2 while simultaneously increasing the antithrombotic and vasodilatory mediator PGI2. This in-depth understanding of its molecular interactions, downstream signaling effects, and selectivity profile, as validated by robust experimental methodologies, solidifies its role as a valuable tool in the management of thromboembolic disorders. Further research into the nuances of its long-term effects and potential applications in other disease states continues to be an active area of investigation.
References
- Ozagrel hydrochloride, a selective thromboxane A2 synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice. (2013).
- Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. (2024). Frontiers in Pharmacology.
- Ozagrel hydrochloride, a selective thromboxane A2 synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice. (2013). PMC.
- Ozagrel's Selective Inhibition Profile: A Compar
- Analysis of Platelet Aggregation by Light Transmission Aggregometry. (2020). NCBI.
- Ozagrel hydrochloride (CAS 78712-43-3). (n.d.). R&D Systems.
- Ibuprofen or ozagrel increases NO release and l-nitro arginine induces TXA(2) release from cultured porcine basilar arterial endothelial cells. (2007). PubMed.
- Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modul
- Prostacyclin Synthase Deficiency Leads to Exacerbation or Occurrence of Endothelium-Dependent Contraction and Causes Cardiovascular Disorders Mainly via the Non-TxA2 Prostanoids/TP Axis. (2024).
- [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. (n.d.). J-STAGE.
- Phase I Trial of Pyragrel, a Novel Thromboxane Synthetase Inhibitor, to Evaluate the Safety, Tolerability, and Pharmacokinetics. (2019). Frontiers in Pharmacology.
- Platelet Function Testing: Light Transmission Aggregometry. (2022). Practical-Haemostasis.com.
- Centrifugation Speed Affects Light Transmission Aggregometry. (2025). Request PDF.
- A selective thromboxane A2 (TXA2) synthase inhibitor, ozagrel, attenuates lung injury and decreases monocyte chemoattractant protein-1 and interleukin-8 mRNA expression in oleic acid-induced lung injury in guinea pigs. (2009). PubMed.
- What is the mechanism of Ozagrel Trometamol?. (2024).
- Ozagrel Hydrochloride, a Selective Thromboxane A₂ Synthase Inhibitor, Alleviates Liver Injury Induced by Acetaminophen Overdose in Mice. (2013). PubMed.
- Effect of nitric oxide, prostacyclin, and thromboxane on the vasospastic action of hydrogen peroxide on human umbilical artery. (n.d.). PubMed.
- Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke p
- Ozagrel hydrochloride | CAS 78712-43-3 | OKY 046. (n.d.). Tocris Bioscience.
- Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. (2024). PubMed Central.
- An In-depth Technical Guide to the Cellular Pathways Affected by Ozagrel Hydrochloride. (n.d.). Benchchem.
- Thromboxane Receptors Antagonists and/or Synthase Inhibitors. (n.d.).
- Ticagrelor Doesn't Carry Any Off-Target Effects Compared With Clopidogrel, Prasugrel. (2018). tctmd.com.
- Ozagrel (OKY-046) | TXA2 Inhibitor. (n.d.). MedchemExpress.
- Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. (2024). Semantic Scholar.
- Ozagrel a thromboxane A2 synthase inhibitor extenuates endothelial dysfunction, oxidative stress and neuroinflammation in rat model of bilateral common carotid artery occlusion induced vascular dementia. (2025). Request PDF.
- Involvement of cyclooxygenase-2 and prostaglandins in the.... (n.d.). Google Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 3. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ozagrel hydrochloride | CAS 78712-43-3 | OKY 046 | Tocris Bioscience [tocris.com]
- 6. Ticagrelor Doesn’t Carry Any Off-Target Effects Compared With Clopidogrel, Prasugrel | tctmd.com [tctmd.com]
The Multifaceted Pharmacology of 4-(1H-imidazol-1-ylmethyl)benzoic Acid Derivatives: A Technical Guide to Their Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-(1H-imidazol-1-ylmethyl)benzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the primary and emerging biological targets of this compound class. By delving into the molecular mechanisms of action, structure-activity relationships, and detailed experimental protocols, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics. The core focus will be on their well-established roles as inhibitors of aromatase, nitric oxide synthase, and farnesyltransferase, with additional insights into their potential as cyclooxygenase inhibitors and antimicrobial agents. This guide is designed to not only inform but also to provide a practical foundation for the further investigation and optimization of these promising molecules.
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, present in numerous endogenous molecules and approved pharmaceuticals. Its ability to participate in hydrogen bonding and coordinate with metal ions, particularly the heme iron in cytochrome P450 enzymes, makes it a valuable pharmacophore for designing enzyme inhibitors. The 4-(1H-imidazol-1-ylmethyl)benzoic acid scaffold combines the key features of the imidazole moiety with a benzoic acid group, which can be readily modified to modulate physiochemical properties and target interactions. This unique combination has led to the development of derivatives with potent and selective activities against a range of biological targets implicated in cancer, inflammation, and infectious diseases. This guide will explore these targets in detail, providing the scientific rationale and experimental basis for their significance.
Primary Biological Target: Aromatase (CYP19A1)
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer. It catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens. Inhibition of aromatase leads to a reduction in circulating estrogen levels, thereby suppressing the growth of estrogen receptor-positive breast tumors.
Mechanism of Aromatase Inhibition
Derivatives of 4-(1H-imidazol-1-ylmethyl)benzoic acid act as non-steroidal aromatase inhibitors. The primary mechanism of inhibition involves the coordination of the N-3 atom of the imidazole ring to the ferric iron atom of the heme group within the active site of the aromatase enzyme. This interaction prevents the binding of the natural substrate, androstenedione, and subsequent aromatization. The benzoic acid moiety and other substituents on the scaffold play a crucial role in orienting the molecule within the active site and can form additional interactions with amino acid residues, enhancing binding affinity and selectivity.
Diagram 1: Aromatase Inhibition Pathway
Caption: Mechanism of aromatase inhibition by 4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives.
Quantitative Data: Aromatase Inhibitory Activity
The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. While specific data for the parent compound is limited in publicly available literature, related quinoline derivatives incorporating the 4-((1H-imidazol-1-yl)methyl) moiety have demonstrated potent in vivo aromatase inhibition comparable to the approved drug letrozole[1][2][3]. Various imidazole-based compounds have shown IC50 values for aromatase inhibition in the nanomolar to low micromolar range[4].
| Compound Class | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Imidazole Derivatives | Aromatase | 5.42 - 8.79 | Letrozole | - |
| Imidazole Carbamates | Aromatase | 0.82 - 0.86 | Letrozole | - |
| Benzimidazole Derivatives | Aromatase | 1.475 | Letrozole | 0.032 |
Experimental Protocol: In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against human aromatase using a radiometric assay with human placental microsomes as the enzyme source.
I. Materials and Reagents:
-
Human placental microsomes
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH
-
0.1 M Sodium Phosphate Buffer (pH 7.4)
-
Methylene Chloride
-
Scintillation cocktail
-
Test compounds dissolved in DMSO
II. Procedure:
-
Preparation of Reaction Mixture: In a test tube, combine 0.1 M sodium phosphate buffer (pH 7.4), NADPH, and the radiolabeled androstenedione.
-
Addition of Inhibitor: Add the test compound at various concentrations (typically in DMSO, ensuring the final DMSO concentration is ≤ 1%). For the control, add an equivalent volume of DMSO.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the human placental microsome suspension to the reaction mixture to initiate the enzymatic reaction. The total reaction volume is typically 1.0 mL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding 2.0 mL of ice-cold methylene chloride.
-
Extraction of Substrate: Vortex the tubes to extract the unreacted radiolabeled substrate into the organic phase. Centrifuge to separate the phases.
-
Separation of Product: The product of the reaction, tritiated water ([³H]H₂O), remains in the aqueous phase. Carefully remove the aqueous layer.
-
Quantification: Add the aqueous layer to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagram 2: Workflow for In Vitro Aromatase Inhibition Assay
Caption: Step-by-step workflow of the in vitro aromatase inhibition assay.
Secondary Biological Target: Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and the immune response. It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). Overproduction of NO, particularly by nNOS and iNOS, is implicated in the pathophysiology of neurodegenerative diseases, inflammation, and septic shock. Therefore, selective inhibition of these isoforms is a key therapeutic strategy.
Mechanism of Nitric Oxide Synthase Inhibition
Similar to their interaction with aromatase, imidazole-containing compounds can inhibit NOS isoforms by coordinating with the heme iron in the enzyme's active site. This prevents the binding of the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4), thereby blocking the synthesis of NO. Some imidazole derivatives have been shown to be competitive with respect to BH4 and non-competitive with respect to L-arginine[5]. The selectivity for different NOS isoforms can be modulated by altering the substituents on the 4-(1H-imidazol-1-ylmethyl)benzoic acid scaffold, which can lead to differential interactions with the amino acid residues lining the active sites of nNOS, iNOS, and eNOS.
Quantitative Data: Nitric Oxide Synthase Inhibitory Activity
| Compound Class | Target | Inhibition Mechanism |
| N-phenacyl imidazoles | nNOS | Non-competitive vs. L-arginine, Competitive vs. BH4 |
Experimental Protocol: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Activity Assay (Colorimetric)
This protocol describes a colorimetric assay for measuring nNOS activity by quantifying the amount of nitrite, a stable oxidation product of NO, using the Griess reagent.
I. Materials and Reagents:
-
Recombinant nNOS enzyme
-
L-arginine (substrate)
-
NADPH
-
Calcium Chloride (CaCl₂)
-
Calmodulin (CaM)
-
Tetrahydrobiopterin (BH4)
-
HEPES buffer (pH 7.4)
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Nitrite standard solution
-
Test compounds dissolved in DMSO
II. Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, CaCl₂, CaM, BH4, and NADPH.
-
Addition of Inhibitor: Add the test compound at various concentrations. For the control, add an equivalent volume of DMSO.
-
Addition of Substrate: Add L-arginine to all wells except for the blank.
-
Initiation of Reaction: Add the nNOS enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Termination and Color Development: Stop the reaction and initiate color development by adding the Griess Reagent to each well.
-
Incubation for Color Development: Incubate the plate at room temperature for 10-15 minutes to allow the color to develop fully.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the nitrite standard. Calculate the concentration of nitrite produced in each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Tertiary Biological Target: Farnesyltransferase (FTase)
Farnesyltransferase is a key enzyme in the post-translational modification of a number of proteins, including the Ras superfamily of small GTPases. These proteins are crucial for signal transduction pathways that regulate cell growth, differentiation, and survival. Farnesylation, the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of the protein, is essential for the proper localization and function of these proteins. Aberrant Ras signaling is a hallmark of many cancers, making FTase an attractive target for anticancer drug development.
Mechanism of Farnesyltransferase Inhibition
Imidazole-containing compounds can act as potent inhibitors of FTase. The imidazole ring is thought to mimic the imidazole side chain of the histidine residue in the natural substrate. The overall structure of the inhibitor is designed to occupy the binding site of the C-terminal CAAX motif of the protein substrate. Structure-activity relationship studies have shown that a hydrophobic substituent at the 4-position of a benzodiazepine scaffold (related to the benzoic acid scaffold) and an aryl ring at the 7-position are important for potent inhibition[6]. These features likely enhance hydrophobic and aromatic interactions within the enzyme's active site.
Quantitative Data: Farnesyltransferase Inhibitory Activity
A number of imidazole-containing compounds have demonstrated potent FTase inhibition, with IC50 values in the nanomolar range[6].
| Compound Class | Target | IC50 (nM) |
| Tetrahydrobenzodiazepine with imidazol-4-ylmethyl group | Farnesyltransferase | 24 |
Experimental Protocol: In Vitro Farnesyltransferase Activity Assay (Scintillation Proximity Assay)
This protocol outlines a high-throughput scintillation proximity assay (SPA) for measuring FTase activity.
I. Materials and Reagents:
-
Recombinant FTase
-
[³H]-Farnesyl pyrophosphate (radiolabeled lipid donor)
-
Biotinylated peptide substrate (e.g., biotin-Ahx-CVLS)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., Tris-HCl with MgCl₂, ZnCl₂, DTT)
-
Test compounds dissolved in DMSO
II. Procedure:
-
Preparation of Reaction Mixture: In a microplate, combine the assay buffer, biotinylated peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add [³H]-farnesyl pyrophosphate and recombinant FTase to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction and Signal Development: Stop the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads. The streptavidin on the beads will bind to the biotinylated peptide substrate. If the substrate has been farnesylated with the [³H]-farnesyl group, the radioactivity will be brought into close proximity to the scintillant in the beads, generating a light signal.
-
Signal Detection: After a period of incubation to allow for bead settling, measure the light output using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value from the dose-response curve.
Emerging and Other Potential Biological Targets
Beyond the well-characterized targets of aromatase, NOS, and FTase, derivatives of 4-(1H-imidazol-1-ylmethyl)benzoic acid have shown promise against other biological targets.
Cyclooxygenase (COX)
Some imidazole derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The structural features of these compounds allow them to fit into the active site of COX-2 while being excluded from the narrower active site of the COX-1 isoform, leading to a reduced risk of gastrointestinal side effects. While direct evidence for 4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives as COX inhibitors is still emerging, the broader class of imidazole-containing compounds has shown promise in this area[7].
Antimicrobial Targets
The imidazole scaffold is a core component of many antifungal and antibacterial agents. The mechanism of action of imidazole-based antimicrobials often involves the disruption of cell membrane integrity or the inhibition of key enzymes involved in cell wall synthesis or DNA replication[8]. The lipophilicity and electronic properties of 4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives can be tuned to optimize their activity against various microbial pathogens.
Kinase Inhibition
While not a primary focus of this guide, it is worth noting that the related benzimidazole scaffold is found in a number of kinase inhibitors used in cancer therapy. The ability of the imidazole ring to form key hydrogen bonds in the ATP-binding pocket of kinases suggests that 4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives could be explored as potential kinase inhibitors with further structural modifications.
Conclusion and Future Directions
The 4-(1H-imidazol-1-ylmethyl)benzoic acid scaffold is a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against key biological targets, including aromatase, nitric oxide synthase, and farnesyltransferase. This guide has provided a comprehensive overview of the mechanisms of action, quantitative activity data, and detailed experimental protocols relevant to these targets.
Future research in this area should focus on:
-
Structure-Based Drug Design: Utilizing the crystal structures of the target enzymes to design derivatives with enhanced potency and selectivity.
-
Exploring Novel Targets: Systematically screening these derivatives against a broader panel of biological targets to uncover new therapeutic applications.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
In Vivo Efficacy Studies: Translating the promising in vitro activity of these compounds into in vivo models of disease to validate their therapeutic potential.
By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 4-(1H-imidazol-1-ylmethyl)benzoic acid derivatives.
References
- Sedighi, N., Ghodsi, R., Karimi, G., Kamali, H., & Hadizadeh, F. (2018). In vivo evaluation of the aromatase inhibition by 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)- 8-phenylquinoline.
- Sławiński, J., & Szafrański, K. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 933.
- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & El-Faham, A. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5099.
- Stoner, E. J., Singh, J., MacPherson, L. J., Kalvin, D. M., Traphagen, L. M., Trifunovich, P. T., ... & Garland, R. B. (1998). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 8(22), 3137–3142.
- U.S. Environmental Protection Agency. (2002).
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. Il Farmaco, 58(11), 1235–1243.
- U.S. Environmental Protection Agency. (2003). Placental Aromatase Assay Validation: Appendix B (In Vitro Technologies, Inc. Report).
- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & El-Faham, A. (2023). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 19(1), 1-8.
- BioAssay Systems. (n.d.). Farnesyltransferase Activity Assay Kit.
- U.S. Environmental Protection Agency. (2003).
- BLDpharm. (n.d.). 4-((1H-Imidazol-1-yl)methyl)benzoic acid.
- El-Sayed, M. A. A., El-Azab, A. S., Abdel-Aziz, A. A. M., Al-Ghamdi, A. M., & Al-Obaid, A. M. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(10), 683-703.
- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & El-Faham, A. (2023). Target Prediction of Imidazole Derivatives as Anti-Microbial.
- Sedighi, N., Ghodsi, R., Karimi, G., Kamali, H., & Hadizadeh, F. (2018). In vivo evaluation of the aromatase inhibition by 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)- 8-phenylquinoline.
- Casey, P. J., & Seabra, M. C. (1996). Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors.
- Sorrenti, V., Di Giacomo, C., Salerno, L., Siracusa, M. A., Guerrera, F., & Vanella, A. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. Nitric Oxide, 5(1), 32–38.
- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & El-Faham, A. (2023). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 28(13), 5099.
- Merck Millipore. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric.
- CD Bioparticles. (n.d.). 4-(1H-Imidazol-1-yl)Benzoic Acid.
- Al-Abdullah, E. S., Al-Harbi, S. A., Al-Rashood, S. T., & Al-Salahi, R. A. (2021). Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. Molecules, 26(16), 4995.
- Creative Biolabs. (n.d.). Farnesyltransferase Activity Assay Kit.
- Eagle Biosciences. (n.d.). Nitric Oxide Synthase Ultrasensitive Colorimetric Assay.
- Kim, T. H., Kim, H. J., Kim, J. S., & Kim, J. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitors. Chemical and Pharmaceutical Bulletin, 69(8), 776-784.
- Sanderson, J. T., Hordijk, J., Denison, M. S., Springsteel, M. F., Nantz, M. H., & van den Berg, M. (2002). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 68(2), 430–438.
- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & El-Faham, A. (2023). STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. International Journal of Education and Science Research Review, 10(4), 1-9.
- Al-Ghorbani, M., Jasim, E. A., Mohammed, M. F., & Al-Dhfyan, A. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5099.
- Revvity. (n.d.).
- U.S. Environmental Protection Agency. (2003). Placental Aromatase Assay Validation: Appendix B (In Vitro Technologies, Inc. Report).
- MySkinRecipes. (n.d.). 4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid.
- Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o389.
- Sedighi, N., Ghodsi, R., Karimi, G., Kamali, H., & Hadizadeh, F. (2018). Scheme of 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)8-phenylquinoline and letrozole.
- Sigma-Aldrich. (n.d.). Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).
- Abcam. (2023). Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083).
- Novus Biologicals. (n.d.). NOS Activity Assay Kit (Colorimetric) (KA1634).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
discovery and history of imidazole-based benzoic acids in research
An In-Depth Technical Guide to the Discovery and History of Imidazole-Based Benzoic Acids in Research
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the discovery, history, and development of imidazole-based benzoic acids, a pivotal class of compounds in modern medicinal chemistry. We will delve into the foundational chemistry of the imidazole ring, trace the critical research milestones that led to the coupling of this scaffold with benzoic acid moieties, and examine the synthetic strategies and therapeutic applications that have established these molecules as mainstays in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important pharmacophore.
Part 1: The Genesis of a Privileged Scaffold: From Glyoxaline to Modern Medicine
The Dawn of Imidazole Chemistry: Heinrich Debus and the First Synthesis
The story of imidazole begins in 1858 with German chemist Heinrich Debus.[1][2][3][4][5] Through the condensation of glyoxal and formaldehyde in the presence of ammonia, he successfully synthesized the five-membered heterocyclic ring, which he initially named "glyoxaline".[1][2][3][5] While various derivatives had been encountered since the 1840s, Debus's work marked the first reported synthesis of the parent imidazole ring.[1][2][4][6] This foundational reaction, though often low-yielding, is still relevant today for creating certain C-substituted imidazoles.[1][6]
Physicochemical Properties and Biological Significance
The imidazole ring is a planar, aromatic heterocycle containing two nitrogen atoms. It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[2] This dual nature, combined with its ability to participate in hydrogen bonding and coordinate with metal ions, makes it a highly versatile scaffold in biological systems.[7] The imidazole moiety is a core component of essential biomolecules, including the amino acid histidine and nucleic acids, where it plays vital roles in enzymatic catalysis and molecular recognition.[1][8] This inherent biological relevance has made the imidazole nucleus a "privileged structure" and a focal point for medicinal chemists for decades.[1][3]
Caption: Mechanism of action of Imidazole-Based Benzoic Acid ARBs in the Renin-Angiotensin System.
Part 3: Synthetic Strategies for Imidazole-Based Benzoic Acids
The construction of the substituted imidazole-benzoic acid core can be achieved through various synthetic routes, ranging from classical name reactions to modern catalytic methods.
Classical and Modern Methodologies
-
Radziszewski Synthesis: A common method for synthesizing substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia. This approach can be adapted to incorporate precursors bearing carboxylic acid groups.
-
Multi-component Reactions (MCRs): One-pot reactions involving four components—such as a 2-bromoacetophenone, an aldehyde, a primary amine (like para-aminobenzoic acid), and ammonium acetate—can efficiently generate highly substituted imidazoles under solvent-free conditions. [9]* Ullmann Condensation: A copper-catalyzed N-arylation reaction is a reliable method for coupling an imidazole ring with a halobenzoic acid (e.g., 3-bromobenzoic acid). This is a powerful technique for creating a direct bond between a nitrogen atom of the imidazole and the phenyl ring of the benzoic acid.
Detailed Experimental Protocol: Synthesis of 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl]benzoic acid
This protocol is adapted from a reported synthesis of novel imidazolyl benzoic acid derivatives with potential anticancer activity. [9]It follows a two-step process involving the formation of a Schiff base followed by imidazole ring construction.
Step 1: Synthesis of Schiff Base Intermediate (4-(((4-hydroxybenzylidene)amino)benzoic acid))
-
Materials:
-
Para-aminobenzoic acid (1.37 g, 10 mmol)
-
4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
-
Procedure:
-
Dissolve para-aminobenzoic acid and 4-hydroxybenzaldehyde in glacial acetic acid in a round-bottom flask.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Filter the resulting precipitate, wash thoroughly with water to remove excess acetic acid, and dry under vacuum.
-
Step 2: Synthesis of Final Imidazole Compound
-
Materials:
-
Schiff Base from Step 1 (2.41 g, 10 mmol)
-
Diacetyl (0.86 g, 10 mmol)
-
Ammonium Acetate (0.77 g, 10 mmol)
-
Glacial Acetic Acid (25 mL)
-
-
Procedure:
-
Combine the Schiff base, diacetyl, and ammonium acetate in a round-bottom flask containing glacial acetic acid.
-
Reflux the mixture for 8-10 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into crushed ice.
-
Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution) until precipitation is complete.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Part 4: Therapeutic Applications and Structure-Activity Relationships
The versatility of the imidazole-based benzoic acid scaffold has led to its exploration in numerous therapeutic areas beyond hypertension.
Angiotensin II Receptor Antagonists
As discussed, this is the most prominent application. The key structural features for high-affinity binding to the AT1 receptor are the imidazole ring, a lipophilic substituent (like a butyl group), and an acidic moiety on a biphenyl scaffold. The carboxylic acid or its tetrazole bioisostere is critical for interacting with key residues in the receptor binding pocket.
Kinase Inhibitors in Oncology
Many protein kinases, which are often dysregulated in cancer, have been successfully targeted by imidazole-based inhibitors. [10][11]The imidazole core can serve as a scaffold to orient substituents that interact with the ATP-binding pocket of the kinase. The benzoic acid moiety can form critical hydrogen bonds with hinge region residues or extend into solvent-exposed regions to improve physicochemical properties. For instance, (benz)imidazole pyridones have been designed as highly selective JAK1 kinase inhibitors. [12]
Anti-inflammatory Agents
Imidazole and benzimidazole derivatives have shown significant anti-inflammatory effects, primarily through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase. [13][14][15]The substitution pattern on both the imidazole and benzoic acid rings greatly influences activity and selectivity (e.g., COX-1 vs. COX-2). [16]The carboxylic acid group can mimic the arachidonic acid substrate, anchoring the inhibitor in the active site of COX enzymes.
Structure-Activity Relationship (SAR) Summary Table
| Therapeutic Target | Core Scaffold | Key Substituent at Imidazole Ring | Role of Benzoic Acid Moiety | Representative Compound Class |
| AT1 Receptor | Imidazole | C2-Butyl, C4-Chloro, C5-Hydroxymethyl | Acidic group (or tetrazole) on a biphenyl extension is essential for receptor binding. | Sartans (e.g., Losartan) |
| VEGFR2 Kinase | Imidazole/Benzimidazole | Aryl or heteroaryl groups extending into the ATP binding site. | Forms H-bonds with hinge residues; can be modified to improve solubility and ADME properties. | Kinase Inhibitors |
| COX-2 Enzyme | Imidazole | Bulky aryl groups at C4 and C5 to fit into the larger COX-2 active site. | Mimics the carboxylate of arachidonic acid, forming ionic interactions with Arg120. | Selective COX-2 Inhibitors |
| Metallo-β-Lactamase | Imidazole | Varied substituents to optimize binding. | The imidazole-2-carboxylic acid acts as a core metal-binding pharmacophore (MBP). [17] | MBL Inhibitors |
Part 5: Experimental Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds is a critical step. Below are outlines for standard assays.
In Vitro Assay for Angiotensin II Receptor Binding
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.
-
Materials:
-
Membrane preparation from cells expressing the human AT1 receptor.
-
Radioligand: [³H]-Angiotensin II or a specific non-peptide antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compounds (imidazole-based benzoic acids) at various concentrations.
-
Unlabeled saturating ligand (e.g., unlabeled Losartan) for determining non-specific binding.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound or vehicle control.
-
Add the radioligand to initiate the binding reaction. For non-specific binding wells, add a high concentration of unlabeled ligand.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.
-
Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibition of a protein kinase, such as VEGFR2.
Caption: General workflow for an in vitro kinase inhibition assay.
Part 6: Future Perspectives and Conclusion
The journey of imidazole-based benzoic acids from a laboratory curiosity to a cornerstone of pharmaceutical development is a testament to the power of rational drug design informed by a deep understanding of chemical principles and biological pathways. The initial discovery of weakly active imidazole-acetic acids by Takeda researchers provided the crucial spark, which was fanned into a flame by the structural insights and chemical innovations at DuPont, leading to the blockbuster ARB class of drugs.
Today, the scaffold continues to demonstrate its remarkable versatility. Researchers are actively exploring new derivatives for a wide array of diseases, including cancers, inflammatory disorders, and infectious diseases. [1][9][14]The ongoing advances in synthetic chemistry and computational modeling will undoubtedly continue to expand the therapeutic landscape for this privileged structural class. The history of imidazole-based benzoic acids serves as a powerful case study in medicinal chemistry, illustrating how a simple heterocyclic ring, when intelligently functionalized, can lead to profound benefits for human health.
References
-
Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 125. [Link]
-
de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(5), 2305. [Link]
-
Shankar, G., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Balakrishnan, V., et al. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. ResearchGate. [Link]
-
Simov, V., et al. (2016). Structure-based design and development of (benz)imidazole pyridones as JAK1-selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1803-1808. [Link]
-
Wikipedia. (n.d.). Imidazole. [Link]
-
Patel, A. D., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research, 5(5), 903-909. [Link]
-
Panday, D. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. [Link]
-
Wikipedia. (n.d.). Discovery and development of angiotensin receptor blockers. [Link]
-
Carini, D. J., et al. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2547. [Link]
-
Grokipedia. (n.d.). Discovery and development of angiotensin receptor blockers. [Link]
- Google Patents. (2008).
-
Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3267–3286. [Link]
-
Abdel-Ghani, T. M., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. [Link]
-
Wang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. ResearchGate. [Link]
- Google Patents. (1972). US3644382A - Benzimidazole derivatives of benzoic acid and its esters and amides.
-
Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]
-
Chawla, A., et al. (2012). A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. journalijcar.org [journalijcar.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based design and development of (benz)imidazole pyridones as JAK1-selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ozagrel Hydrochloride: A Selective Thromboxane A₂ Synthase Inhibitor
Abstract: This technical guide provides a comprehensive overview of Ozagrel hydrochloride (CAS Number: 135611-32-4), a potent and selective thromboxane A₂ synthase inhibitor. Initially, we address a point of potential confusion regarding its nomenclature, clarifying its distinction from a similarly named compound. The core of this document delves into the intricate mechanism of action of Ozagrel, focusing on its role in the arachidonic acid cascade and its dual effect on thromboxane A₂ and prostacyclin levels. We will explore its broader pharmacological implications, supported by preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for its analysis and a thorough examination of its therapeutic applications, particularly in the context of cerebrovascular diseases.
A Note on Nomenclature and CAS Number Identification
It is imperative to clarify a potential ambiguity in the nomenclature associated with CAS number 135611-32-4. While this CAS number has been intermittently associated with "4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride," extensive review of authoritative chemical databases and the scientific literature confirms that this number is correctly assigned to Ozagrel hydrochloride . The chemical structure of Ozagrel is (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride. This guide will exclusively focus on the well-characterized and clinically significant compound, Ozagrel hydrochloride.
Physicochemical Properties of Ozagrel Hydrochloride
Ozagrel hydrochloride is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 78712-43-3 (Ozagrel), 135611-32-4 (Ozagrel hydrochloride) | |
| Molecular Formula | C₁₃H₁₂N₂O₂ · HCl | |
| Molecular Weight | 264.71 g/mol (anhydrous) | |
| IUPAC Name | (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride | |
| Synonyms | OKY-046, (E)-3-[4-(Imidazol-1-ylmethyl) phenyl]propenoic acid hydrochloride | |
| Solubility | Soluble in water | |
| Storage | Store at room temperature, tightly sealed. |
Core Mechanism of Action: Selective Inhibition of Thromboxane A₂ Synthase
Ozagrel hydrochloride's primary therapeutic effect is derived from its potent and highly selective inhibition of thromboxane A₂ (TXA₂) synthase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of prostaglandin H₂ (PGH₂) into TXA₂.
Thromboxane A₂ is a powerful mediator of platelet aggregation and vasoconstriction. By inhibiting its synthesis, Ozagrel hydrochloride effectively reduces these prothrombotic and vasoconstrictive signals. The inhibition of TXA₂ synthase by Ozagrel is highly potent, with reported IC₅₀ values as low as 4 nM and 11 nM.
A key feature of Ozagrel's mechanism is its effect on the balance between TXA₂ and prostacyclin (PGI₂). The inhibition of TXA₂ synthase leads to an accumulation of its substrate, PGH₂. This accumulated PGH₂ can then be preferentially shunted towards the synthesis of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. This dual action—decreasing pro-thrombotic TXA₂ while increasing anti-thrombotic PGI₂—is central to Ozagrel's therapeutic efficacy.
Figure 1: Mechanism of action of Ozagrel hydrochloride.
Broader Pharmacological Effects
Beyond its primary antiplatelet and vasodilatory effects, Ozagrel hydrochloride exhibits a range of other pharmacological activities that contribute to its therapeutic potential.
-
Neuroprotection: In preclinical models of cerebral ischemia, Ozagrel has been shown to preserve cerebral blood flow and reduce neurological deficits. This neuroprotective effect is attributed to its ability to counteract the vasoconstriction and microthrombosis that occur following an ischemic event.
-
Anti-inflammatory Effects: By modulating the balance of pro- and anti-inflammatory prostanoids, Ozagrel can exert anti-inflammatory effects. This is particularly relevant in conditions where inflammation contributes to the underlying pathology, such as in atherosclerosis and post-stroke inflammation.
-
Hepatoprotection: Studies have demonstrated that Ozagrel can alleviate liver injury induced by toxins such as acetaminophen. This protective effect is linked to the inhibition of cell death-related gene expression.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of Ozagrel is crucial for its clinical application.
| Parameter | Value | Species | Route | Reference |
| Bioavailability | ~100% | Rabbit | Rectal | |
| Tₘₐₓ | 20 min | Rabbit | Rectal | |
| IC₅₀ (TXA₂ Synthase) | 56.0 ng/mL | Rabbit | - | |
| Eₘₐₓ (TXA₂ Synthase Inhibition) | 94% | Rabbit | - |
Ozagrel demonstrates rapid onset of action, with a significant reduction in serum thromboxane B₂ (a stable metabolite of TXA₂) levels observed within 30 minutes of administration across intravenous, oral, and rectal routes in rabbits. Due to its rapid and complete absorption and longer duration of action, rectal administration has been suggested as a practical delivery route. The primary route of administration in clinical practice is intravenous infusion.
Clinical Applications and Efficacy
Ozagrel hydrochloride is primarily indicated for the treatment of acute ischemic stroke and for improving neurological symptoms and motor disturbances associated with cerebral thrombosis.
-
Acute Ischemic Stroke: Clinical studies have demonstrated that Ozagrel, administered in the acute phase of noncardioembolic ischemic stroke, can improve neurological outcomes. It is often used to prevent the deterioration of neurological symptoms and to improve motor function.
-
Cerebral Vasospasm: Ozagrel is also used to manage cerebral vasospasm following subarachnoid hemorrhage. Its vasodilatory properties help to counteract the narrowing of cerebral arteries, thereby improving blood flow to the brain.
-
Perioperative Management of Thromboembolism: In neurointerventional procedures such as coil embolization of cerebral aneurysms, Ozagrel has been used both as a rescue therapy for thromboembolic events and as a prophylactic measure. Studies have shown that prophylactic administration of Ozagrel can reduce the incidence of permanent neurological deficits due to thromboembolism without a significant increase in bleeding complications.
Experimental Protocols
Quantification of Ozagrel in Pharmaceutical Formulations by RP-HPLC
This section outlines a general procedure for the determination of Ozagrel in pharmaceutical dosage forms using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is crucial for quality control and stability testing.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Ozagrel.
Materials and Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Ozagrel hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., phosphate buffer, pH adjusted)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of buffer and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 60:40 v/v). The exact composition should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: Determined by UV spectral scan of Ozagrel (typically in the range of 254-280 nm).
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of Ozagrel hydrochloride reference standard into a 100 mL volumetric flask.
-
Dissolve in the mobile phase and make up to volume. This gives a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-10 µg/mL).
-
-
Preparation of Sample Solution (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Ozagrel and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up to the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the assay.
-
-
Chromatographic Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
The concentration of Ozagrel in the sample is calculated by comparing the peak area of the sample with that of the standard.
-
Method Validation: The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Figure 2: General workflow for the quantification of Ozagrel by RP-HPLC.
Conclusion
Ozagrel hydrochloride is a well-established and clinically valuable selective thromboxane A₂ synthase inhibitor. Its unique dual mechanism of action, which involves both the reduction of prothrombotic and vasoconstrictive thromboxane A₂ and the elevation of anti-thrombotic and vasodilatory prostacyclin, makes it an effective agent in the management of acute ischemic stroke and other cerebrovascular disorders. This guide has provided a comprehensive overview of its chemical properties, mechanism of action, pharmacology, and clinical applications, along with a practical experimental protocol for its quantification. For researchers and drug development professionals, Ozagrel serves as an important pharmacological tool and a foundation for the development of new anti-thrombotic therapies.
References
-
Patsnap Synapse. (2024, June 14). What is Ozagrel Hydrochloride Hydrate used for?[Link]
- Tomishima, Y., Ishitsuka, Y., Matsunaga, N., Nagatome, M., Furusho, H., Irikura, M., Ohdo, S., & Irie, T. (2013). Ozagrel hydrochloride, a selective thrombox
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-ylmethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(1H-imidazol-1-ylmethyl)benzoic acid. While experimental data for this specific molecule is limited, this document synthesizes available predicted data with established methodologies for the characterization of related compounds. It is designed to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science, offering both foundational knowledge and practical, field-proven experimental protocols. The guide delves into the significance of key physicochemical parameters such as pKa, lipophilicity (logP), and aqueous solubility, and provides detailed, step-by-step procedures for their determination. Furthermore, a plausible synthetic route is outlined, and the potential pharmacological relevance of this molecule is discussed in the context of the known biological activities of imidazole and benzoic acid derivatives.
Introduction: The Significance of 4-(1H-imidazol-1-ylmethyl)benzoic acid
4-(1H-imidazol-1-ylmethyl)benzoic acid is a bifunctional organic molecule that incorporates both an imidazole ring and a benzoic acid moiety. This unique combination of functional groups makes it a compound of significant interest in several scientific domains, particularly in drug discovery and materials science. The imidazole ring is a common feature in many biologically active molecules and approved drugs, valued for its ability to participate in hydrogen bonding and coordinate with metal ions.[1] The benzoic acid group, a classic carboxylic acid, provides a handle for salt formation and further chemical modification, and is itself a scaffold in numerous therapeutic agents.[2]
The interplay between the acidic carboxylic group and the basic imidazole ring suggests that 4-(1H-imidazol-1-ylmethyl)benzoic acid will exhibit pH-dependent properties crucial for its behavior in biological systems and for its potential applications. Understanding its physicochemical profile is therefore paramount for any research and development efforts involving this molecule.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design and materials development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-(1H-imidazol-1-ylmethyl)benzoic acid |
| CAS Number | 94084-75-0 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)C(=O)O |
Predicted Physicochemical Properties
Direct experimental data for 4-(1H-imidazol-1-ylmethyl)benzoic acid is not extensively available in the public domain. The following table summarizes predicted values from reputable sources, which provide a valuable starting point for experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (acidic) | 4.14 ± 0.10 | Governs the ionization state of the carboxylic acid group, impacting solubility and receptor interactions. |
| pKa (basic) | ~5-6 (estimated for imidazole) | Influences the protonation state of the imidazole ring, affecting solubility, membrane permeability, and target binding. |
| XLogP3 | 1.1 | Indicates the lipophilicity of the neutral form, a key determinant of membrane permeability and oral absorption. |
| Boiling Point | 441.4 ± 28.0 °C | Provides an indication of the compound's volatility. |
| Melting Point | 267-268 °C | Important for formulation development and understanding solid-state properties. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Correlates with a molecule's ability to permeate cell membranes. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms of the imidazole ring and the carbonyl oxygen of the carboxylic acid. |
Synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid: A Proposed Pathway
A plausible and efficient synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid can be envisioned through a two-step process involving N-alkylation of imidazole followed by hydrolysis of the resulting ester. This approach leverages readily available starting materials.
Caption: Proposed two-step synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid.
Step 1: Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
This step involves the nucleophilic substitution of the bromide in methyl 4-(bromomethyl)benzoate by the secondary amine nitrogen of the imidazole ring.
-
Reactants: Methyl 4-(bromomethyl)benzoate[3] and imidazole.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is suitable.
-
Base: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the hydrobromic acid formed during the reaction.
-
Procedure:
-
Dissolve methyl 4-(bromomethyl)benzoate and a slight excess of imidazole in DMF.
-
Add potassium carbonate to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated to yield the crude ester, which can be purified by column chromatography.
-
Step 2: Hydrolysis to 4-(1H-imidazol-1-ylmethyl)benzoic acid
The final step is the saponification of the methyl ester to the corresponding carboxylic acid.
-
Reactant: Methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
-
Reagents: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[4]
-
Solvent: A mixture of water and a co-solvent like methanol or ethanol to ensure solubility of the ester.
-
Procedure:
-
Dissolve the ester in a mixture of methanol and aqueous NaOH solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to the isoelectric point of the product, which will cause the carboxylic acid to precipitate.
-
The solid product is then collected by filtration, washed with water, and dried.
-
Experimental Protocols for Physicochemical Characterization
The following protocols are generalized methods that can be adapted for the experimental determination of the key physicochemical properties of 4-(1H-imidazol-1-ylmethyl)benzoic acid.
Determination of pKa via Potentiometric Titration
This method allows for the determination of both the acidic and basic pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
-
Principle: The compound is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary) and titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
-
Apparatus: pH meter with a calibrated electrode, automated burette, magnetic stirrer, and a thermostated titration vessel.
-
Procedure:
-
Prepare a solution of 4-(1H-imidazol-1-ylmethyl)benzoic acid of known concentration (e.g., 1-5 mM) in water or a water/co-solvent mixture.
-
Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) to determine the pKa of the imidazole nitrogen.
-
In a separate experiment, titrate a fresh sample solution with a standardized solution of NaOH (e.g., 0.1 M) to determine the pKa of the carboxylic acid.
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa values are determined from the titration curve as the pH at which half of the respective functional group has been neutralized.
-
Determination of logP via the Shake-Flask Method
This is the traditional and most reliable method for determining the octanol-water partition coefficient.
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions). The concentration of the compound in each phase is then measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[5]
-
Materials: n-Octanol (pre-saturated with buffer), buffer solution (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol), separatory funnels or vials, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Prepare a stock solution of the compound in the aqueous buffer.
-
Add a known volume of the stock solution to a separatory funnel or vial.
-
Add an equal volume of n-octanol.
-
Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow for equilibration.
-
Allow the two phases to separate completely.
-
Carefully withdraw samples from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the logP using the formula: logP = log ([Concentration]octanol / [Concentration]aqueous).
-
Determination of Aqueous Solubility
The equilibrium solubility is a critical parameter for drug development.
-
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the supernatant is then determined.
-
Materials: Scintillation vials or sealed tubes, constant temperature shaker or incubator, centrifuge, filtration apparatus (e.g., syringe filters), analytical instrument for concentration measurement.
-
Procedure:
-
Add an excess amount of solid 4-(1H-imidazol-1-ylmethyl)benzoic acid to a vial containing the aqueous buffer of interest (e.g., buffers at various pH values).
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Potential Pharmacological Relevance and Future Directions
The structural motifs of 4-(1H-imidazol-1-ylmethyl)benzoic acid suggest several potential avenues for pharmacological investigation.
-
Enzyme Inhibition: The imidazole ring is a known zinc-binding group and is present in many enzyme inhibitors.[6] This compound could be explored as an inhibitor of metalloenzymes.
-
Anticancer Activity: Numerous imidazole and benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9] The mechanisms of action for such compounds often involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling kinases.[10]
-
Antifungal and Antimicrobial Properties: Azole-containing compounds, including imidazoles, are a cornerstone of antifungal therapy.[11] The potential of 4-(1H-imidazol-1-ylmethyl)benzoic acid as an antimicrobial agent warrants investigation.[12]
-
Anti-inflammatory Activity: Some imidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.[13]
Future research should focus on:
-
The experimental validation of the predicted physicochemical properties.
-
Screening for biological activity in relevant assays based on the potential applications outlined above.
-
Structure-activity relationship (SAR) studies involving modifications of the benzoic acid and imidazole moieties to optimize potency and selectivity.
Conclusion
4-(1H-imidazol-1-ylmethyl)benzoic acid is a molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and detailed protocols for its experimental characterization. By understanding and applying the principles and methods outlined herein, researchers can effectively advance the study and application of this promising compound.
References
- He, G. et al. (2012). Imidazole derivatives and intermediates in their preparation.
-
Zheng, Z. et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
-
Kumar, R. et al. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 27(10), 838-851. [Link]
-
Gupta, N., & Pathak, D. P. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian journal of pharmaceutical sciences, 73(6), 674–678. [Link]
-
Ozkay, Y. et al. (2020). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. ResearchGate. [Link]
-
Babu, S. et al. (2000). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 43(19), 3482-3486. [Link]
-
Mendes, V. et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1121. [Link]
-
Serdaliyeva, D. et al. (2022). Review of pharmacological effects of imidazole derivatives. Experimental and Clinical Sciences Journal, 21, 258-270. [Link]
-
Al-blewi, F. F. et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(19), 6299. [Link]
-
Ghasemi, S. et al. (2018). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. [Link]
-
PubChem. (n.d.). 4-(Chloromethyl)benzoic acid. [Link]
-
Kim, H. J. et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1367. [Link]
-
Taliani, S. et al. (2007). Imidazole derivatives as antioxidants and selective inhibitors of nNOS. Bioorganic & Medicinal Chemistry, 15(13), 4545-4554. [Link]
-
Zheng, Z. et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
-
Bhragual, D. D. et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]
-
Heeres, J. et al. (1984). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. Journal of Medicinal Chemistry, 27(7), 894-900. [Link]
-
Singh, B. et al. (1986). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 63(3), 315-317. [Link]
-
da Silva, A. C. A. et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Scientific reports, 10(1), 13467. [Link]
-
Gupta, N., & Pathak, D. P. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian journal of pharmaceutical sciences, 73(6), 674–678. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. [Link]
-
Kumar, R. et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Autechem. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]
-
Panday, A. et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-270. [Link]
-
IJCRT. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts, 12(8). [Link]
-
Kumar, A. et al. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Pharmaceutical Sciences and Research, 14(11), 5364-5374. [Link]
-
Al-Amiery, A. A. et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5035. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). A kind of preparation method of p-chloromethyl benzoic acid.
-
PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. [Link]
-
Wikipedia. (n.d.). Antifungal. [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. [Link]
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(溴甲基)苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. ijsred.com [ijsred.com]
- 11. Antifungal - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Therapeutic Potential of Imidazole Benzoic Acid Compounds: A Technical Guide for Drug Development Professionals
Abstract
The imidazole nucleus, a five-membered heterocyclic aromatic ring, is a cornerstone in medicinal chemistry, integral to the structure of numerous natural and synthetic bioactive compounds.[1] This technical guide provides an in-depth exploration of a specific, highly promising subclass: imidazole benzoic acid compounds. We will delve into their synthesis, multifaceted therapeutic applications, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current landscape and future potential of these versatile molecules.
Introduction: The Imidazole Moiety - A Privileged Scaffold in Drug Discovery
The imidazole ring's prevalence in critical biological molecules like the amino acid histidine, purines in DNA, and histamine underscores its fundamental role in physiological processes.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it an exceptional pharmacophore for interacting with a wide array of biological targets.[2] This inherent versatility has led to the development of a multitude of imidazole-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]
This guide will specifically focus on imidazole derivatives that incorporate a benzoic acid moiety. The addition of the carboxylic acid group not only provides a crucial handle for further chemical modifications but can also significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including solubility and target binding affinity.
Synthesis of Imidazole Benzoic Acid Derivatives: A Methodological Overview
The rational design and synthesis of novel imidazole benzoic acid compounds are pivotal for exploring their therapeutic potential. A variety of synthetic strategies have been developed to construct this chemical scaffold.
Key Synthetic Protocol: Ullmann-Type Condensation
A robust and widely employed method for the synthesis of N-aryl imidazoles, including those with a benzoic acid substituent, is the Ullmann-type condensation reaction. This copper-catalyzed N-arylation provides a reliable route to couple an imidazole with a halobenzoic acid.[5]
Experimental Protocol: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid [5]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1 equivalent), imidazole (1.2-1.5 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromobenzoic acid.
-
Reaction Conditions: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 12-24 hours.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. This protonates the carboxylic acid, which may lead to precipitation of the product.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired 3-(1H-imidazol-1-yl)benzoic acid.
Alternative Synthetic Routes
Other synthetic strategies for imidazole derivatives often involve multi-component reactions, which offer the advantage of efficiency and atom economy.[6][7] For instance, a one-pot synthesis can be achieved by reacting o-phenylenediamines, an aromatic aldehyde, and ammonium acetate under solvent-free conditions.[6] While not specific to benzoic acid derivatives, these methods can be adapted by using starting materials containing the desired carboxylic acid functionality.
Workflow for Ullmann-Type Condensation
Caption: Workflow for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
Therapeutic Applications and Mechanisms of Action
Imidazole benzoic acid compounds have demonstrated significant potential across several therapeutic areas. Their efficacy stems from their ability to interact with and modulate the activity of key biological targets.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of imidazole derivatives.[3][4][8][9] Several imidazole benzoic acid compounds have exhibited promising cytotoxic activity against various cancer cell lines.[1][3]
Mechanism of Action:
The anticancer effects of these compounds are often multifactorial and can involve the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2][10]
-
Kinase Inhibition: Many imidazole derivatives function as kinase inhibitors. For example, they have been shown to inhibit Focal Adhesion Kinase (FAK), which is a key mediator of cell adhesion, migration, and survival.[2][10] Inhibition of FAK can disrupt downstream signaling pathways such as the PI3K/Akt and JNK/STAT3 pathways, ultimately leading to apoptosis and cell cycle arrest.[10]
-
Induction of Apoptosis: Several imidazole compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This can be achieved through various mechanisms, including the intercalation with DNA.[2]
-
Tubulin Polymerization Inhibition: Some imidazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[4]
Signaling Pathway of FAK Inhibition by Imidazole Derivatives
Caption: Inhibition of FAK by imidazole benzoic acid compounds.
Quantitative Data: Anticancer Activity of Imidazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-1,2,3-triazole hybrids | MCF-7 (Breast) | 0.38 - 27.29 | [1] |
| Imidazole-1,2,3-triazole hybrids | Caco-2 (Colon) | 4.67 - 20.69 | [1] |
| Imidazole-1,2,3-triazole hybrids | HeLa (Cervical) | 4.80 - 30.41 | [1] |
| 1,2,4-triazole derivatives | HepG2 (Liver) | 2.88 - 4.83 | [10] |
| Diaryl imidazole | BRAF kinase | 0.9 | [11] |
| Imidazole derivative (C8) | MCF-7, H1299, HeLa, B16-F10 | 7.219 (average) | [4] |
Note: The table presents a selection of IC50 values for various imidazole derivatives to illustrate their potency. Specific data for imidazole benzoic acid compounds may vary.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating significant efficacy.[12][13][14][15]
Mechanism of Action:
The primary mechanism of anti-inflammatory action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Imidazole derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[2][14] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[14]
Quantitative Data: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound | IC50 (µg/ml) vs. ROS production | Reference |
| Compound B2 (4-amino benzoic acid derivative) | 4.6 ± 1.4 | [12] |
| Compound B4 (pyridine 2 amine derivative) | 2.4 ± 0.2 | [12] |
| Ibuprofen (Standard) | 11.2 ± 1.00 | [12] |
Note: The data is for benzimidazole derivatives, a closely related class of compounds.
Antimicrobial Activity
The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents. Imidazole derivatives have a long history of use as antifungal agents, and recent research has highlighted their potential as antibacterial agents as well.[16][17][18][19]
Mechanism of Action:
The antimicrobial mechanisms of imidazole derivatives can vary. In fungi, they are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane. In bacteria, they can disrupt cell wall synthesis or inhibit protein synthesis.[17]
Quantitative Data: Antimicrobial Activity of Imidazole Derivatives
| Compound Class | Organism | MIC | Reference |
| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Candida utilis | 7 mg/ml | [16] |
| 2-ethyl-1-(4-substituted) phenyl-1H-imidazole derivatives | Gram-positive and Gram-negative bacteria | 4 to 256 nmol/ml | [16] |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus, Cryptococcus neoformans | 4 to 8 μg/mL | [17] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 | 125 µg/mL | [18] |
| Dicationic Imidazolium-Based Ionic Liquids | Candida species | 0.039–0.078 mM | [19] |
Future Directions and Clinical Perspective
While the preclinical data for imidazole benzoic acid compounds is compelling, further research is required to translate these findings into clinical applications. Several imidazole-containing drugs have undergone and are currently in clinical trials for a variety of diseases, demonstrating the therapeutic promise of this scaffold.[3]
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of imidazole benzoic acid derivatives to improve potency, selectivity, and pharmacokinetic profiles.
-
In Vivo Studies: Conducting comprehensive in vivo studies in relevant animal models to evaluate the efficacy and safety of lead compounds.
-
Target Deconvolution: Elucidating the precise molecular targets and signaling pathways for the most promising compounds to better understand their mechanisms of action.
-
Clinical Trials: Advancing the most promising candidates into clinical trials to assess their therapeutic potential in humans.
Conclusion
Imidazole benzoic acid compounds represent a versatile and promising class of molecules with significant therapeutic potential in oncology, inflammation, and infectious diseases. Their straightforward synthesis, coupled with their ability to modulate key biological pathways, makes them an attractive scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of the current state of research, from synthetic methodologies to biological activities and mechanisms of action. It is our hope that this information will serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.
References
-
Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025-03-12). ResearchGate. Retrieved from [Link]
-
Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3137–3154. Retrieved from [Link]
-
da Silva, F. S., de Souza, M. V. N., & de Almeida, M. V. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4947. Retrieved from [Link]
-
Mustafa, M., Abourehab, M. A. S., & Abuo-Rahma, G. E.-D. A. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127965. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 12345. Retrieved from [Link]
-
Aldorkee, S. Y., & AL-Janabi, A. A. H. S. (2022). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. ResearchGate. Retrieved from [Link]
-
Zhang, Z., et al. (2021). Design, synthesis and biological activities of benzo[d]imidazo[1,2-a]imidazole derivatives as TRPM2-specfic inhibitors. European Journal of Medicinal Chemistry, 225, 113791. Retrieved from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ali, I., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 593. Retrieved from [Link]
-
Acar, Ç., et al. (2023). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of Biomolecular Structure & Dynamics, 1-15. Retrieved from [Link]
-
Thakurdesai, P. A., et al. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. ResearchGate. Retrieved from [Link]
-
Al-Dhfyan, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 16(5), 754. Retrieved from [Link]
-
Nuta, D. C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(9), 2465. Retrieved from [Link]
-
Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. Retrieved from [Link]
-
Atia, A. J. K., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Retrieved from [Link]
-
Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3137–3154. Retrieved from [Link]
-
Fassihi, A., et al. (2017). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 16(2), 639–650. Retrieved from [Link]
-
Bielińska, S., et al. (2021). Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions. International Journal of Molecular Sciences, 22(9), 4618. Retrieved from [Link]
-
Synthesis of Anti-Inflammatory Imidazole Derivatives. (n.d.). Scribd. Retrieved from [Link]
-
Kumar, A., et al. (2016). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 25(8), 1513-1533. Retrieved from [Link]
-
Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025-02-12). Journal of Chemistry Letters. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemlett.com [jchemlett.com]
- 10. escholarship.org [escholarship.org]
- 11. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-(1H-imidazol-1-ylmethyl)benzoic Acid in the Design of Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-(1H-imidazol-1-ylmethyl)benzoic Acid as a MOF Ligand
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and drug delivery. The tunability of their structure and function is largely dictated by the choice of the organic linker. 4-(1H-imidazol-1-ylmethyl)benzoic acid (H-IMBA) is a particularly compelling ligand for the construction of advanced MOFs. Its unique architecture, featuring a carboxylate group for metal coordination, a flexible methylene spacer, and a terminal imidazole ring, offers a trifecta of functionalities. The carboxylate end provides a robust coordination site for forming stable framework structures. The imidazole group, with its available nitrogen lone pair, can act as a secondary coordination site, a basic active center for catalysis, or a hydrogen bond donor/acceptor for selective guest binding. The methylene bridge introduces a degree of conformational flexibility, which can lead to the formation of unique network topologies and potentially dynamic framework behaviors. This combination of features makes H-IMBA a highly promising building block for MOFs with tailored properties for a range of sophisticated applications.
I. Synthesis of Metal-Organic Frameworks with 4-(1H-imidazol-1-ylmethyl)benzoic Acid: A Protocol Based on Analogous Systems
While a specific, optimized protocol for a MOF based on 4-(1H-imidazol-1-ylmethyl)benzoic acid is not extensively documented in publicly available literature, established solvothermal and hydrothermal methods for similar imidazole-carboxylate linkers provide a robust starting point for synthesis. The following protocol is a generalized procedure derived from successful syntheses of related MOFs and should be considered a foundational method for further optimization.
Conceptual Framework for Synthesis
The synthesis of a MOF is a self-assembly process where metal ions or clusters (secondary building units, SBUs) are connected by organic linkers. The choice of metal salt, solvent system, temperature, and reaction time are critical parameters that influence the final structure and properties of the MOF. For H-IMBA, divalent metal ions such as Zn(II), Cu(II), and Cd(II) are excellent candidates due to their coordination preferences that are compatible with both carboxylate and imidazole functionalities.
Diagram: General Solvothermal Synthesis Workflow for H-IMBA based MOFs
Caption: A generalized workflow for the solvothermal synthesis of MOFs using H-IMBA.
Detailed Protocol: Synthesis of a Hypothetical Zn-IMBA MOF
This protocol outlines the synthesis of a zinc-based MOF, a common and versatile choice for frameworks with catalytic and drug delivery applications.
Materials:
-
4-(1H-imidazol-1-ylmethyl)benzoic acid (H-IMBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
Precursor Solution A: In a 20 mL glass vial, dissolve 0.1 mmol of 4-(1H-imidazol-1-ylmethyl)benzoic acid in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.
-
Precursor Solution B: In a separate 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
Reaction Mixture: Transfer Precursor Solution A to the Teflon liner of a 23 mL stainless-steel autoclave. Slowly add Precursor Solution B to the liner while gently stirring.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
Cooling and Crystal Collection: After 48 hours, turn off the oven and allow the autoclave to cool naturally to room temperature. Carefully open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted precursors, followed by washing with ethanol (3 x 5 mL).
-
Activation: To remove the solvent molecules from the pores of the MOF, immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours. After solvent exchange, dry the sample under vacuum at 80 °C for 12 hours.
-
Characterization: The resulting white powder should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Scanning Electron Microscopy (SEM) to observe its morphology, and Thermogravimetric Analysis (TGA) to assess its thermal stability.
Rationale for Experimental Choices:
-
Solvent: DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic and inorganic precursors. It can also act as a template or a base in the reaction.
-
Temperature and Time: The chosen temperature and reaction time are typical for solvothermal synthesis and are crucial for the formation of crystalline material. These parameters should be systematically varied to optimize crystal size and quality.
-
Washing and Activation: The washing and activation steps are critical for removing guest molecules from the pores of the MOF, which is essential for accessing its full porosity and active sites for subsequent applications.
II. Applications of H-IMBA Based MOFs: A Landscape of Possibilities
The unique bifunctional nature of the H-IMBA ligand paves the way for a multitude of applications. Below are detailed application notes for key areas, supported by data from analogous systems.
A. Luminescent Sensing
The aromatic and imidazole moieties in H-IMBA can impart luminescent properties to the resulting MOFs. This luminescence can be modulated by the presence of specific analytes, making these materials highly effective sensors.
Application Note: Detection of Nitroaromatics and Metal Ions
MOFs based on imidazole-functionalized ligands have shown remarkable sensitivity and selectivity for detecting nitroaromatic compounds (NACs), which are common environmental pollutants and components of explosives, as well as certain metal ions.[1][2]
Sensing Mechanism:
The sensing mechanism often involves fluorescence quenching or enhancement. For nitroaromatics, the electron-deficient nature of the analyte can lead to an electron transfer from the electron-rich MOF framework, resulting in a quenching of the luminescence.[1] For metal ions, the interaction with the uncoordinated nitrogen atoms of the imidazole rings can alter the electronic structure of the ligand, leading to either quenching or enhancement of the fluorescence.[1]
Diagram: Proposed Sensing Mechanism for Nitroaromatics
Caption: Electron transfer from the excited MOF to the nitroaromatic analyte leads to fluorescence quenching.
Protocol: Fluorescence-Based Detection of Picric Acid
-
Preparation of MOF Suspension: Disperse 5 mg of the activated Zn-IMBA MOF in 50 mL of ethanol and sonicate for 30 minutes to form a stable suspension.
-
Analyte Solutions: Prepare a series of standard solutions of picric acid in ethanol with concentrations ranging from 1 µM to 100 µM.
-
Fluorescence Titration: In a quartz cuvette, place 2 mL of the MOF suspension. Record the initial fluorescence emission spectrum (e.g., with an excitation wavelength of 310 nm).
-
Data Collection: Sequentially add small aliquots (e.g., 10 µL) of the picric acid standard solutions to the cuvette, and record the fluorescence spectrum after each addition.
-
Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of picric acid. The quenching efficiency can be quantified using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (Q), respectively, and Ksv is the Stern-Volmer quenching constant.
Performance of Analogous Systems:
| MOF System | Analyte | Ksv (M⁻¹) | Limit of Detection (LOD) | Reference |
| Ba(II)-based Imidazole MOF | Picric Acid | 4.17 x 10⁴ | Not Reported | [1] |
| Zn(II)-based Imidazole MOF | Fe(III) ions | High Selectivity | Not Reported | [2] |
B. Drug Delivery
The porosity and biocompatibility of zinc-based MOFs make them promising candidates for drug delivery systems. The imidazole groups within the framework can also interact with drug molecules through hydrogen bonding, enhancing loading capacity and controlling release.
Application Note: pH-Responsive Delivery of Anticancer Drugs
The acidic microenvironment of tumor tissues (pH ~6.5) compared to normal physiological pH (~7.4) can be exploited for targeted drug release. MOFs constructed from ligands with basic imidazole sites can exhibit pH-responsive degradation, leading to the release of encapsulated drugs specifically at the tumor site.
Protocol: Loading and Release of 5-Fluorouracil (5-FU)
-
Drug Loading:
-
Suspend 100 mg of activated Zn-IMBA MOF in a 10 mL methanolic solution containing 50 mg of 5-Fluorouracil (5-FU).
-
Stir the mixture at room temperature for 72 hours in the dark.
-
Collect the 5-FU loaded MOF by centrifugation, wash with methanol to remove surface-adsorbed drug, and dry under vacuum.
-
Determine the drug loading content by dissolving a known amount of the loaded MOF in an acidic solution and quantifying the 5-FU concentration using UV-Vis spectroscopy.
-
-
In Vitro Drug Release:
-
Prepare two buffer solutions: Phosphate Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 6.5.
-
Suspend 10 mg of the 5-FU loaded MOF in 10 mL of each buffer solution in separate dialysis bags.
-
Place the dialysis bags in 100 mL of the corresponding buffer solution and stir at 37 °C.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the concentration of released 5-FU in the withdrawn samples using UV-Vis spectroscopy.
-
Plot the cumulative drug release percentage against time for both pH conditions.
-
Rationale for Experimental Choices:
-
Drug Choice: 5-FU is a widely used anticancer drug.
-
pH Conditions: The chosen pH values mimic physiological and tumor microenvironment conditions, respectively, to demonstrate pH-responsive release.
-
Dialysis Method: This method is a standard in vitro technique to simulate drug release from a carrier into a surrounding medium.
C. Heterogeneous Catalysis
The imidazole groups in the H-IMBA ligand can act as basic catalytic sites, while the metal nodes can function as Lewis acid sites. This bifunctionality makes MOFs derived from H-IMBA attractive as heterogeneous catalysts.
Application Note: Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is often catalyzed by basic catalysts. A MOF with accessible imidazole groups can efficiently catalyze this reaction under mild conditions.
Protocol: Catalysis of the Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1.1 mmol), and 10 mg of the activated Zn-IMBA MOF in 5 mL of ethanol.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, separate the catalyst by filtration. Wash the catalyst with ethanol and dry it for reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the product by recrystallization or column chromatography.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR spectroscopy. The catalyst's reusability can be assessed by performing multiple reaction cycles.
III. Characterization Techniques
A thorough characterization of the synthesized MOF is essential to understand its structure-property relationships.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity, phase purity, and determine the crystal structure. | A diffraction pattern with sharp peaks at specific 2θ angles, matching a calculated or known pattern. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and size of the MOF crystals. | Uniformly shaped crystals (e.g., cubes, rods, needles) with a consistent size distribution. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes. | A TGA curve showing distinct weight loss steps corresponding to the removal of guest solvents and the decomposition of the organic linker. |
| N₂ Sorption Analysis | To determine the surface area (BET), pore volume, and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively, with a high surface area. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker and the coordination of the carboxylate groups to the metal centers. | Characteristic peaks corresponding to the functional groups of the H-IMBA ligand, with a shift in the carboxylate stretching frequencies upon coordination. |
IV. Conclusion and Future Outlook
4-(1H-imidazol-1-ylmethyl)benzoic acid stands out as a highly promising ligand for the development of multifunctional MOFs. Its inherent structural features provide a blueprint for creating materials with sophisticated applications in sensing, targeted drug delivery, and heterogeneous catalysis. The protocols and application notes provided herein, though based on analogies with similar systems, offer a solid foundation for researchers to explore the full potential of H-IMBA in the exciting field of metal-organic frameworks. Future research should focus on the systematic synthesis and characterization of MOFs from this specific ligand to establish a direct correlation between its unique structure and the resulting material properties, thereby paving the way for the rational design of next-generation functional materials.
V. References
Sources
Application Note & Protocol: A Researcher's Guide to Incorporating Imidazole Ligands in MOF Synthesis
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) incorporating imidazole-based ligands. Imidazole and its derivatives are crucial building blocks in coordination chemistry, imparting unique properties such as pH-sensitivity, enhanced catalytic activity, and biomimetic functionality to MOFs.[1][2] This document moves beyond simple procedural lists to explain the fundamental principles behind experimental choices, ensuring a robust understanding for researchers in materials science, chemistry, and drug development. We cover de novo solvothermal synthesis of Zeolitic Imidazolate Frameworks (ZIFs) and postsynthetic modification techniques, supported by characterization workflows and troubleshooting advice.
Part 1: Foundational Principles
The Unique Role of Imidazole in MOF Chemistry
The imidazole moiety, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone in the design of functional MOFs.[1][2] Its utility stems from several key characteristics:
-
Coordination Versatility: The two nitrogen atoms provide versatile coordination sites, enabling the formation of diverse and stable framework topologies.[1][2] This is exemplified by the vast family of ZIFs, where imidazolate linkers bridge metal ions (commonly Zn²⁺ or Co²⁺) to form tetrahedral frameworks analogous to zeolites.[3][4]
-
pH-Sensitivity: The imidazole ring has a pKa in the physiological range (pKa of imidazole ≈ 7). This property is central to designing "smart" materials for drug delivery. In acidic environments, such as those found in tumor microenvironments or endosomes, the nitrogen atoms can become protonated. This disrupts the metal-ligand coordination bonds, leading to the controlled degradation of the MOF structure and subsequent release of an encapsulated therapeutic cargo.[5][6] Zeolitic imidazolate framework-8 (ZIF-8), for instance, is a widely studied pH-responsive drug delivery vehicle.[5][6][7]
-
Biomimetic Functionality: The imidazole group is present in the side chain of the amino acid histidine, a key component in the active sites of many metalloenzymes. Incorporating imidazole-containing ligands into MOFs can mimic these biological coordination environments, creating powerful catalysts for a range of chemical transformations.
-
Proton Conductivity: The ability of the imidazole nitrogen to participate in hydrogen bonding networks makes these MOFs promising candidates for applications in proton exchange membranes and other electrochemical devices.[8][9][10]
Ligand Design and Selection
The choice of the imidazole-based ligand is a critical determinant of the final MOF's structure, porosity, and function. While simple 2-methylimidazole is the canonical linker for the widely studied ZIF-8, the field has expanded to include a vast array of functionalized derivatives.
| Ligand Type | Example | Key Feature & Rationale for Use |
| Simple Imidazolates | 2-Methylimidazole | Forms robust, porous frameworks like ZIF-8. The methyl group influences pore aperture size. Ideal for foundational studies and high-volume gas storage applications. |
| Benzimidazoles | 5-Aminobenzimidazole | The fused benzene ring increases ligand size and can introduce π-π stacking interactions, modifying framework topology and stability. The amine group offers a reactive handle for postsynthetic modification.[11] |
| Functionalized Imidazoles | 2-carboxyphenyl-4,5-imidazole dicarboxylic acid | Multi-functional ligands with both N-donor and carboxylate groups allow for the construction of more complex and stable MOFs with tailored properties like enhanced proton conductivity.[8] |
| Tripodal Imidazoles | tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) | These multi-dentate ligands can create highly connected and robust 3D networks, often with interesting channel structures suitable for sensing and separation applications.[12] |
The strategic selection of a ligand allows for the precise tuning of the MOF's chemical environment, pore size, and overall functionality, moving from passive porous structures to active, functional materials.
Part 2: Synthesis Protocols & Methodologies
There are two primary strategies for incorporating imidazole ligands into MOFs: direct de novo synthesis, where the ligand is part of the initial reaction mixture, and postsynthetic modification (PSM), where the functional group is introduced after the framework has been formed.
Protocol 1: De Novo Solvothermal Synthesis of ZIF-8
This protocol details the synthesis of ZIF-8, a prototypical imidazole-based MOF, via a common solvothermal method.[3] This technique involves heating the precursors in a sealed vessel, allowing the pressure and temperature to drive the crystallization process.
Rationale: The solvothermal method provides the necessary energy to overcome the kinetic barriers of nucleation and crystal growth, leading to highly crystalline materials.[4] The choice of solvent (e.g., DMF, methanol) is critical as it influences the solubility of precursors and can act as a template or modulator during crystal formation.
Experimental Workflow Diagram
Caption: Workflow for the solvothermal synthesis of ZIF-8.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Dissolve 0.297 g (1.0 mmol) of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of N,N-Dimethylformamide (DMF).
-
Solution B: Dissolve 0.656 g (8.0 mmol) of 2-methylimidazole (Hmim) in 20 mL of DMF.
-
Causality: A large excess of the imidazole linker is often used to deprotonate the ligand and drive the reaction towards the formation of the desired crystalline phase.[13]
-
-
Reaction:
-
Combine Solution A and Solution B in a 100 mL beaker and stir for 5 minutes.
-
Transfer the resulting mixture into a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 140°C for 24 hours.
-
Causality: The high temperature and pressure facilitate the coordination reaction between the zinc ions and the deprotonated imidazolate linkers, leading to the self-assembly of the ZIF-8 framework.
-
-
Product Isolation and Washing:
-
After 24 hours, remove the autoclave from the oven and allow it to cool naturally to room temperature.
-
Collect the white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the solid product by re-dispersing it in 20 mL of fresh DMF and centrifuging again. Repeat this washing step three times.
-
Causality: Washing is crucial to remove unreacted precursors and any by-products trapped within the pores of the MOF.
-
-
Activation:
-
After the final DMF wash, perform a solvent exchange by soaking the product in methanol for 24 hours, replacing the methanol at least three times.
-
After the solvent exchange, collect the product by centrifugation and dry it in a vacuum oven at 150°C overnight.
-
Causality: Activation is the process of removing solvent molecules from the pores of the MOF. DMF has a high boiling point and can be difficult to remove. Exchanging it with a more volatile solvent like methanol facilitates complete pore evacuation upon heating under vacuum, making the internal surface area accessible for subsequent applications.
-
Protocol 2: Postsynthetic Modification (PSM) of an Amine-Functionalized MOF
PSM is a powerful technique to introduce functionality that may not be stable under the initial MOF synthesis conditions.[14] This protocol describes the modification of an existing amine-functionalized MOF (e.g., UiO-66-NH₂) with an imidazole-containing group.
Rationale: This approach allows for the covalent attachment of imidazole groups to a pre-formed, stable MOF scaffold, preserving the parent framework's crystallinity and porosity.[15][16] This is particularly useful for incorporating complex or sensitive functional moieties.
Step-by-Step Methodology:
-
MOF Activation:
-
Begin with a fully synthesized and activated amine-bearing MOF, such as UiO-66-NH₂. Ensure it is solvent-free by heating under vacuum.
-
-
Reagent Preparation:
-
In a round-bottom flask, suspend 100 mg of activated UiO-66-NH₂ in 10 mL of a dry, inert solvent like dichloromethane (DCM).
-
Prepare a solution of 1,1'-Carbonyldiimidazole (CDI) in DCM. The molar ratio of CDI to the amine groups on the MOF should be optimized, but a 5-fold excess is a good starting point.
-
Causality: CDI is a common coupling agent that reacts with the amine groups on the MOF linker to form an activated intermediate, which can then react with other nucleophiles. In this case, it can be used to link imidazole groups. A less direct, but common two-step approach involves first reacting the amine with a molecule like bromoacetyl bromide, and then reacting the newly installed bromoacetyl group with imidazole. For simplicity, we will assume a hypothetical direct coupling reagent. A more realistic approach is outlined by reacting the amine with imidazole-4-carboxaldehyde to form an imine, followed by reduction.
-
-
Modification Reaction (Imine Formation Example):
-
To the suspended MOF, add a 10-fold molar excess of imidazole-4-carboxaldehyde dissolved in 5 mL of DCM.
-
Allow the mixture to react at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 48 hours with gentle stirring.
-
Causality: The aldehyde group of the imidazole-4-carboxaldehyde reacts with the primary amine on the MOF linker to form a covalent imine bond.
-
-
Reduction Step (Optional but Recommended):
-
To form a more stable amine linkage, the imine can be reduced. Add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) in a 5-fold excess relative to the aldehyde.
-
Continue the reaction for another 24 hours.
-
Causality: Reducing the imine to a secondary amine prevents hydrolysis and increases the long-term stability of the modification.
-
-
Washing and Drying:
-
Collect the modified MOF by centrifugation.
-
Wash the product extensively with DCM, followed by methanol, to remove all unreacted reagents and by-products.
-
Dry the final imidazole-functionalized MOF under vacuum.
-
Part 3: Characterization & Validation
Validating the successful synthesis and/or modification of the MOF is a critical, self-validating step.
| Technique | Purpose | Expected Outcome for Successful ZIF-8 Synthesis |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity. | The diffraction pattern should match the simulated or reference pattern for the ZIF-8 crystal structure. The absence of peaks from precursors indicates high purity. |
| Scanning Electron Microscopy (SEM) | Visualizes crystal morphology and size. | Typically reveals well-defined rhombic dodecahedral or truncated cubic crystals.[17] |
| N₂ Sorption Analysis (BET) | Measures surface area and pore volume. | Activated ZIF-8 should exhibit a high BET surface area (typically >1300 m²/g), confirming the porosity of the material. |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and solvent content. | Shows high thermal stability up to ~400-500°C in an inert atmosphere. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of functional groups. | For PSM, new peaks corresponding to the imidazole ring (e.g., C=N and C-N stretching) should appear, while the amine-related peaks may shift or diminish.[18] |
Parameter-Property Relationship Diagram
Caption: Key synthesis parameters and their influence on final MOF properties.
Part 4: Application Spotlight - pH-Responsive Drug Delivery
The incorporation of imidazole ligands is particularly advantageous for drug delivery applications targeting acidic microenvironments. The ZIF-8 structure, for example, is stable at neutral pH (7.4) but readily degrades at pH values below 6, a condition found in cancerous tissues and intracellular compartments.[7] This pH-triggered disassembly allows for the site-specific release of loaded drugs, minimizing off-target effects and enhancing therapeutic efficacy.[6][19]
References
-
Crystal Growth & Design. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ACS Publications. Available from: [Link]
-
Molecules. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. Available from: [Link]
-
New Journal of Chemistry. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. RSC Publishing. Available from: [Link]
-
RSC Publishing. (2014). The roles of imidazole ligands in coordination supramolecular systems. Available from: [Link]
-
Langmuir. (2022). pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery. ACS Publications. Available from: [Link]
-
Chemical Science. (2017). Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides. RSC Publishing. Available from: [Link]
-
CrystEngComm. (2017). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. RSC Publishing. Available from: [Link]
-
Chemistry of Materials. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. ACS Publications. Available from: [Link]
-
Dove Medical Press. (2023). Green Synthesis of MOF-Mediated pH-Sensitive Nanomaterial AgNPs@ZIF-8 and Its Application in Improving the Antibacterial Performance of AgNPs. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1. Different synthetic routes of imidazole based MOF. Available from: [Link]
-
KAUST Repository. (2011). Hydrothermal Synthesis of Zeolitic Imidazolate Frameworks-8 (ZIF-8) Crystals with Controllable Size and Morphology. Available from: [Link]
-
RSC Publishing. (n.d.). Imidazole encapsulated in core–shell MOFs@COFs with high anhydrous proton conductivity. Available from: [Link]
-
NIH. (2022). pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery. PMC. Available from: [Link]
-
Crystal Growth & Design. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ACS Publications. Available from: [Link]
-
NIH. (2017). Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides. PMC. Available from: [Link]
-
NIH. (2022). Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications. Available from: [Link]
-
ResearchGate. (2014). The roles of imidazole ligands in coordination supramolecular systems. Available from: [Link]
-
PubMed Central. (2019). Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. Available from: [Link]
-
ResearchGate. (2021). Zeolitic Imidazolate Framework Membrane with Molecular Sieving Properties by Microwave-Assisted Solvothermal Synthesis. Available from: [Link]
-
ResearchGate. (2022). Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. Available from: [Link]
-
MDPI. (2024). pH-Responsive Metal–Organic Framework for Targeted Delivery of Fungicide, Release Behavior, and Sustainable Plant Protection. Available from: [Link]
- Google Patents. (2016). Method for the preparation of metal-organic compounds.
-
MDPI. (2024). Sustainable Synthesis of Zeolitic Imidazolate Frameworks at Room Temperature in Water with Exact Zn/Linker Stoichiometry. Available from: [Link]
-
NIH. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. PMC. Available from: [Link]
-
Semantic Scholar. (2012). Hydrothermal synthesis of zeolitic imidazolate framework-67 (ZIF-67) nanocrystals. Available from: [Link]
-
RSC Publishing. (n.d.). A proton-conductive metal–organic framework based on imidazole and sulphate ligands. Available from: [Link]
Sources
- 1. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A proton-conductive metal–organic framework based on imidazole and sulphate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [repository.kaust.edu.sa]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-(1H-imidazol-1-ylmethyl)benzoic acid as a Putative Chemical Probe for Thromboxane A2 Synthase
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(1H-imidazol-1-ylmethyl)benzoic acid as a chemical probe. Chemical probes are essential small molecules for dissecting protein function and validating therapeutic targets.[1][2] Based on the prevalence of the imidazole moiety in known inhibitors of Thromboxane A2 (TXA2) synthase, we propose 4-(1H-imidazol-1-ylmethyl)benzoic acid as a putative chemical probe for this key enzyme in the arachidonic acid cascade.[3][4] TXA2 synthase is a critical mediator of platelet aggregation and vasoconstriction, making it a significant target in cardiovascular disease research.[5][6] This guide details the compound's properties, its proposed mechanism of action, and provides rigorous, step-by-step protocols for its validation and application in both biochemical and cell-based assays. The overarching goal is to equip researchers with the necessary framework to critically evaluate and effectively use this compound to investigate the roles of TXA2 in biological systems.
Compound Characterization & Handling
A thorough understanding of a chemical probe's properties is the foundation of its effective use. 4-(1H-imidazol-1-ylmethyl)benzoic acid is a crystalline solid at room temperature. Its bifunctional nature, featuring a carboxylic acid group and an imidazole ring, dictates its solubility and potential biological interactions.
Table 1: Physicochemical Properties of 4-(1H-imidazol-1-ylmethyl)benzoic acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 94084-75-0 | [7] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [7] |
| Molecular Weight | 202.21 g/mol | [7] |
| Melting Point | 267-268 °C | [7] |
| pKa | 4.14 ± 0.10 (Predicted) | [7] |
| Appearance | White to almost white powder/crystal |
| Topological Polar Surface Area | 55.1 Ų |[7] |
1.1. Solubility and Stock Solution Preparation
-
Rationale: For biological assays, a concentrated, sterile stock solution in an organic solvent is required to minimize the final solvent concentration in the assay medium, which can have confounding effects on cells or enzymes. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad compatibility and high solubilizing power.
-
Protocol:
-
To prepare a 10 mM stock solution, add 4.95 mL of high-purity DMSO to 10 mg of 4-(1H-imidazol-1-ylmethyl)benzoic acid.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Store aliquots at -20°C or -80°C, protected from light.
-
1.2. Safety and Handling
-
GHS Hazard Information: This compound is classified as a skin irritant.[7]
-
Precautions: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Proposed Mechanism of Action: Inhibition of Thromboxane A2 Synthase
Thromboxane A2 (TXA2) is a potent, unstable lipid mediator synthesized from arachidonic acid. It plays a pivotal role in hemostasis and thrombosis by inducing irreversible platelet aggregation and constricting vascular smooth muscle.[5][6] Its synthesis is catalyzed by Thromboxane A2 synthase (TXAS), an enzyme of the cytochrome P450 family. The imidazole ring is a well-established pharmacophore that inhibits TXAS by coordinating with the heme iron atom at the enzyme's active site, thereby blocking the conversion of the substrate, prostaglandin H2 (PGH2).[3][4] We hypothesize that 4-(1H-imidazol-1-ylmethyl)benzoic acid acts via this mechanism.
Caption: Workflow for validating the chemical probe.
3.1. Protocol: In Vitro Biochemical Assay for TXAS Inhibition
-
Objective: To determine the direct inhibitory potency (IC₅₀) of the compound on isolated TXA2 synthase.
-
Principle: This assay uses a microsomal preparation rich in TXAS. The enzyme converts its substrate, PGH2, into TXA2. The unstable TXA2 rapidly hydrolyzes to the stable, measurable metabolite TXB2. The amount of TXB2 produced is quantified by ELISA, and a decrease in its production in the presence of the probe indicates inhibition.
-
Materials:
-
Human platelet microsomes (source of TXAS)
-
Prostaglandin H2 (PGH2) substrate
-
4-(1H-imidazol-1-ylmethyl)benzoic acid, positive control (Dazoxiben), negative control
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Reaction termination solution (e.g., 1 M HCl or a solution with a stable TXA2 receptor antagonist)
-
TXB2 ELISA Kit
-
-
Procedure:
-
Prepare serial dilutions of the chemical probe and control compounds in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
In a 96-well plate, add 10 µL of each compound dilution to respective wells.
-
Add 80 µL of the human platelet microsomal suspension to each well and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of PGH2 substrate (final concentration typically 10-30 µM).
-
Incubate for 5 minutes at 37°C. Causality Note: This short incubation time is critical to ensure measurement of the initial reaction velocity and to minimize PGH2 degradation.
-
Terminate the reaction by adding 20 µL of termination solution.
-
Quantify the concentration of TXB2 in each well using a commercial TXB2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
3.2. Protocol: Cell-Based Target Engagement Assay
-
Objective: To determine the compound's potency (EC₅₀) in a cellular context, confirming cell permeability and on-target activity.
-
Principle: Human platelets are treated with the probe, and then TXA2 production is stimulated using a calcium ionophore (e.g., A23187) which activates phospholipases, leading to arachidonic acid release and subsequent metabolism. Inhibition of TXB2 production reflects target engagement within the intact cell.
-
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
Calcium Ionophore A23187
-
Chemical probe and controls
-
Tyrode's buffer
-
TXB2 ELISA Kit
-
-
Procedure:
-
Prepare a suspension of washed human platelets in Tyrode's buffer at a concentration of ~3 x 10⁸ cells/mL.
-
Pre-incubate 200 µL of the platelet suspension with various concentrations of the chemical probe or controls for 30 minutes at 37°C.
-
Stimulate TXA2 production by adding A23187 (final concentration ~2-5 µM).
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and pelleting the platelets by centrifugation (e.g., 10,000 x g for 2 minutes).
-
Collect the supernatant and measure the TXB2 concentration using an ELISA kit.
-
-
Data Analysis: Calculate the EC₅₀ value by plotting the percent inhibition of TXB2 production against the log of the probe concentration.
3.3. Protocol: Phenotypic Assay - Inhibition of Platelet Aggregation
-
Objective: To confirm that target engagement by the probe leads to the expected functional, or phenotypic, outcome.
-
Principle: Platelet aggregation is a key downstream consequence of TXA2 production. This assay measures the ability of the probe to inhibit platelet aggregation induced by an agonist that relies on the TXA2 pathway, such as arachidonic acid or low-dose collagen. Light transmission aggregometry is used to monitor the aggregation process.
-
Materials:
-
Human platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) for blanking
-
Arachidonic acid or collagen as an agonist
-
Chemical probe and controls
-
Platelet aggregometer
-
-
Procedure:
-
Place an aliquot of PRP in the aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Add the chemical probe or vehicle (DMSO) and incubate for 5-10 minutes.
-
Set the baseline (0% aggregation) with the probe-treated PRP and the 100% aggregation mark with PPP.
-
Initiate aggregation by adding the agonist (e.g., 1 mM arachidonic acid).
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the percent inhibition caused by the probe at various concentrations and determine the IC₅₀ for the phenotypic effect.
Data Interpretation and Best Practices
A high-quality chemical probe should be potent and selective. [2]The data generated from the protocols above must be interpreted within a framework of rigorous scientific standards.
Table 2: Target Criteria for a High-Quality TXAS Chemical Probe
| Parameter | Ideal Value | Rationale |
|---|---|---|
| Biochemical Potency (IC₅₀) | < 100 nM | Ensures the probe is effective at low concentrations, minimizing potential off-target effects. [8] |
| Cellular Potency (EC₅₀) | < 1 µM | Demonstrates good cell permeability and on-target activity in a physiological environment. [2] |
| Selectivity | >30-fold vs. related enzymes | Critical to ensure that the observed biological effect is due to inhibition of TXAS and not, for example, COX-1 or prostacyclin synthase. |
| Phenotypic Correlation | IC₅₀ (Aggregation) ≈ EC₅₀ (TXB2) | A strong correlation between target engagement and the functional outcome provides confidence in the on-target mechanism of action. |
4.1. The Imperative of Selectivity Profiling
-
Causality: The arachidonic acid cascade contains several related enzymes (e.g., COX-1, COX-2, prostacyclin synthase). To confidently attribute a biological effect to TXAS inhibition, the probe must be shown to be selective for TXAS over these other enzymes.
-
Recommendation: The probe should be tested in biochemical assays against, at a minimum, recombinant COX-1 and COX-2. A lack of significant inhibition (>10 µM) in these assays is a key validation checkpoint.
4.2. Using the Probe in Downstream Experiments
-
Concentration is Key: Once validated, use the probe at a concentration that is 3-10 times its measured EC₅₀ in cell-based assays. Using excessively high concentrations risks engaging unintended "off-targets" and producing misleading data. [1]* Controls are Non-Negotiable: Always include a well-characterized positive control and, if possible, an inactive negative control in your experiments to ensure the observed phenotype is specific to the probe's intended mechanism. [9]
Conclusion
4-(1H-imidazol-1-ylmethyl)benzoic acid presents a promising starting point for a chemical probe targeting Thromboxane A2 synthase due to its structural features. However, its utility is entirely dependent on rigorous, multi-faceted validation. By following the detailed protocols and interpretive guidelines presented in this document, researchers can systematically determine its potency, selectivity, and on-target cellular activity. If these criteria are met, this compound can serve as a valuable tool to elucidate the nuanced roles of Thromboxane A2 in health and disease, potentially paving the way for new therapeutic strategies.
References
-
Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]
-
Basu Baul, T. S., et al. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). ResearchGate. [Link]
-
Al-blewi, F. F., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7485. [Link]
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
4-(1H-Imidazol-1-yl)Benzoic Acid. CD Bioparticles. [Link]
-
Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com. [Link]
-
Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9–25. [Link]
-
Lumley, P., et al. (1991). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. British Journal of Pharmacology, 102(3), 757–764. [Link]
-
Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o524. [Link]
-
What are TXA2 synthase inhibitors and how do they work? Patsnap Synapse. [Link]
-
Cell-Based Assays Guide. Antibodies.com. [Link]
-
Al-Azzam, N., et al. (2020). Insights into the Expression, Structure, and Function of the Thromboxane A2 Receptor in Vascular Biology. Journal of Medicinal Chemistry, 63(24), 15325–15343. [Link]
-
Pharmacology of a thromboxane A2 (TXA2) synthase Inhibitor and a TXA2 receptor antagonist. ResearchGate. [Link]
-
Kumar, V., et al. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Molecules, 27(11), 3573. [Link]
-
Mati, E., & Geronikaki, A. (2012). Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis. Current Medicinal Chemistry, 19(21), 3591–3627. [Link]
-
Müller, S., et al. (2022). The era of high-quality chemical probes. MedChemComm, 13(5), 863–870. [Link]
-
Ušjak, D., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(15), 2317–2333. [Link]
-
1H-Imidazol-1-ylphenylmethanone. PubChem. [Link]
-
Pokhrel, N., et al. (2023). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Pokhrel, N., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(15), 10475–10497. [Link]
-
Al-Ostath, R. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5323. [Link]
-
4-((4-(1H-Imidazol-1-yl)phenylimino)methyl)benzoic acid (HImbz), the linker ligand used to synthesise X-dia-2-Cd. ResearchGate. [Link]
Sources
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
avoiding byproduct formation in imidazole benzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Byproduct Formation
Welcome to the comprehensive technical support center for the synthesis of imidazole benzoic acid derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical insights and practical troubleshooting strategies to navigate the complexities of this synthesis and minimize the formation of unwanted byproducts. This resource is structured to address common challenges encountered in the laboratory, drawing upon established chemical principles and field-proven expertise.
I. Understanding the Core Synthesis: The Ullmann Condensation
The most prevalent method for synthesizing imidazole benzoic acids is the copper-catalyzed N-arylation of imidazole with a halobenzoic acid, a classic transformation known as the Ullmann condensation.[1][2] While robust, this reaction is sensitive to various parameters that can influence both the yield of the desired product and the profile of byproducts.
A general representation of the Ullmann condensation for the synthesis of 4-(1H-imidazol-1-yl)benzoic acid is depicted below:
Caption: General scheme of the Ullmann condensation for imidazole benzoic acid synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter during your experiments.
FAQ 1: Low Yield of the Desired Imidazole Benzoic Acid
Question: I am getting a low yield of my target imidazole benzoic acid. What are the likely causes and how can I improve it?
Answer:
Low yields in Ullmann-type reactions are a common issue and can often be attributed to several factors. Here's a breakdown of potential causes and actionable solutions:
-
Inactive Catalyst: The activity of the copper catalyst is paramount.
-
Insight: Copper(I) salts can oxidize over time. Using old or improperly stored CuI can significantly reduce catalytic activity.
-
Solution: Use freshly purchased or properly stored CuI. Consider using a more robust catalyst precursor like Cu₂O in combination with an appropriate ligand.
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the cross-coupling.
-
Insight: The electronic and steric properties of the ligand can dramatically impact reaction efficiency. For instance, electron-rich ligands can stabilize the presumed Cu(III) intermediate, accelerating the rate-limiting aryl halide activation.
-
Solution: For the N-arylation of imidazoles, 1,10-phenanthroline and its derivatives, as well as amino acids like L-proline, have proven effective.[3] A comparative study of different ligands under your specific reaction conditions is recommended.
-
-
Inappropriate Base: The base is necessary to deprotonate the imidazole, making it nucleophilic.
-
Insight: The strength and solubility of the base can influence the reaction rate. Insoluble inorganic bases like K₂CO₃ are common, but stronger, more soluble bases like Cs₂CO₃ can sometimes lead to higher yields. However, excessively strong bases can promote side reactions.
-
Solution: If using K₂CO₃, ensure it is anhydrous and finely powdered to maximize its surface area. If yields are still low, consider switching to Cs₂CO₃.
-
-
Unfavorable Solvent: The solvent must be polar and high-boiling to facilitate the reaction.
-
Insight: Solvents like DMF and DMSO are typically used.[4] Their ability to dissolve the reactants and maintain a high reaction temperature is crucial.
-
Solution: Ensure your solvent is anhydrous, as water can lead to hydrolysis of the starting material and deactivation of the catalyst. If you suspect solvent-related issues, try switching from DMF to DMSO or vice versa, as this can sometimes alter the byproduct profile.[5]
-
FAQ 2: Presence of Significant Amounts of Unreacted Starting Materials
Question: My TLC plate shows a significant amount of unreacted imidazole and/or halobenzoic acid even after prolonged reaction time. What should I do?
Answer:
Incomplete conversion is a frustrating but solvable problem. Here are the key areas to investigate:
-
Reaction Temperature: Ullmann reactions are notoriously temperature-sensitive.
-
Insight: These reactions often require high temperatures (typically >100 °C) to proceed at a reasonable rate.[2] Insufficient heat will result in a sluggish or stalled reaction.
-
Solution: Ensure your reaction is being heated to the target temperature. Use a calibrated thermometer and an oil bath for uniform heating. If the reaction is still slow, a modest increase in temperature (e.g., in 10 °C increments) may be beneficial, but be mindful that higher temperatures can also increase byproduct formation.
-
-
Reaction Time: Are you giving the reaction enough time to reach completion?
-
Insight: Ullmann couplings can be slow, sometimes requiring 24 hours or more.
-
Solution: Monitor your reaction by TLC over an extended period. If you see a gradual increase in product formation, the reaction may simply need more time.
-
-
Catalyst Loading: Insufficient catalyst will lead to a slow reaction.
-
Insight: While catalytic, a certain minimum amount of copper is necessary to achieve a practical reaction rate.
-
Solution: Typical catalyst loadings range from 5-10 mol%. If your reaction is very slow, a slight increase in catalyst and ligand loading may be warranted.
-
-
Inhibition of the Catalyst: Certain species in the reaction mixture can inhibit the catalyst.
-
Insight: Imidazoles themselves can sometimes inhibit the formation of the active catalytic species.[6]
-
Solution: Pre-forming the active catalyst by heating the copper source and ligand in the solvent before adding the imidazole and aryl halide can sometimes improve results.
-
III. Byproduct Formation: Mechanisms and Mitigation Strategies
A critical aspect of optimizing the synthesis of imidazole benzoic acid is understanding and controlling the formation of byproducts.
Common Byproducts and Their Formation Mechanisms
| Byproduct Name | Structure | Formation Mechanism |
| Benzoic Acid (from Hydrodehalogenation) | Hydrodehalogenation: The aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This is a common side reaction in copper-catalyzed couplings, particularly with more reactive aryl halides like iodides.[6] The hydrogen atom source can be the solvent or other components in the reaction mixture. | |
| Biphenyl-dicarboxylic Acid (from Homocoupling) | Homocoupling: Two molecules of the halobenzoic acid couple to form a biphenyl derivative. This is the classic Ullmann reaction and can compete with the desired N-arylation.[2] | |
| Decarboxylated Imidazole-Aryl | Decarboxylation: The carboxylic acid group is lost as CO₂. This can occur under the high temperatures often employed in Ullmann reactions, especially when catalyzed by copper.[7][8] | |
| Hydroxybenzoic Acid (from Hydrolysis) | Hydrolysis: The halogen on the halobenzoic acid is replaced by a hydroxyl group. This is more likely to occur if there is residual water in the reaction mixture or if using a hydroxide base. |
Visualizing Byproduct Formation Pathways
Caption: Competing reaction pathways leading to byproduct formation.
Strategies for Minimizing Byproduct Formation
-
To Minimize Hydrodehalogenation:
-
Use Aryl Bromides Instead of Iodides: Aryl iodides are more prone to reduction. While the reaction may be slower with aryl bromides, it can be cleaner.
-
Optimize Solvent: In some cases, switching from DMF to DMSO has been shown to decrease the amount of dehalogenated byproduct.[5]
-
Ensure an Inert Atmosphere: While not always strictly necessary for Ullmann reactions, excluding oxygen can sometimes help to suppress side reactions.
-
-
To Minimize Homocoupling:
-
Use a Ligand: The presence of a suitable ligand can favor the cross-coupling pathway over homocoupling.
-
Control Stoichiometry: Using a slight excess of the imidazole can help to ensure that the aryl halide preferentially reacts with it rather than another molecule of itself.
-
-
To Minimize Decarboxylation:
-
Lower Reaction Temperature: This is the most direct way to reduce the likelihood of decarboxylation. This may require longer reaction times or a more active catalyst system.
-
Choice of Base: Avoid excessively harsh basic conditions which can promote decarboxylation.
-
-
To Minimize Hydrolysis:
-
Use Anhydrous Reagents and Solvents: This is critical to prevent the formation of hydroxybenzoic acid.
-
Avoid Hydroxide Bases: If possible, use carbonate or phosphate bases instead of hydroxide bases.
-
IV. Experimental Protocols and Data
Protocol: Synthesis of 4-(1H-imidazol-1-yl)benzoic acid
This protocol is a general guideline. Optimization may be required for your specific substrate and setup.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid (1.0 eq), imidazole (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-iodobenzoic acid.
-
Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC (see TLC monitoring section below). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of ~6. The product may precipitate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Table: Influence of Reaction Parameters on Yield and Byproducts
| Parameter | Variation | Effect on Yield of Imidazole Benzoic Acid | Effect on Byproduct Formation |
| Catalyst | CuI vs. Cu₂O | Cu₂O may provide higher yields in some cases, especially with less reactive aryl halides. | The choice of catalyst can influence the rate of side reactions. |
| Ligand | None vs. 1,10-Phenanthroline vs. L-Proline | The presence of a ligand is generally crucial for good yields. 1,10-phenanthroline and L-proline are effective for N-arylation of imidazoles.[3] | Ligands can suppress homocoupling. |
| Base | K₂CO₃ vs. Cs₂CO₃ | Cs₂CO₃ is more soluble and can lead to faster reactions and higher yields. | Stronger bases may increase the risk of decarboxylation. |
| Solvent | DMF vs. DMSO | Both are effective, but DMSO can sometimes reduce hydrodehalogenation.[5] | The choice of solvent can influence the solubility of intermediates and byproducts. |
| Temperature | 100 °C vs. 120 °C vs. 140 °C | Higher temperatures generally increase the reaction rate. | Higher temperatures significantly increase the risk of decarboxylation. |
V. Reaction Monitoring and Purification
Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Proper reaction monitoring is essential for determining the optimal reaction time and identifying the presence of byproducts.
-
Spotting: On a TLC plate, spot the starting materials (imidazole and halobenzoic acid) and a "co-spot" (a mixture of the starting materials and the reaction mixture) alongside the reaction mixture.
-
Eluent: A common eluent system is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation. For acidic products, adding a small amount of acetic acid to the eluent can improve spot shape.
-
Visualization:
-
UV Light: Imidazole benzoic acid and the halobenzoic acid starting material are typically UV active.
-
Iodine: Staining with iodine can help visualize non-UV active compounds.
-
Potassium Permanganate Stain: This stain can be useful for visualizing compounds that are easily oxidized.
-
Purification Strategies
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an effective method for purification.
-
Column Chromatography: For mixtures containing multiple byproducts, column chromatography on silica gel is the most effective purification technique. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The product can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by re-acidification of the aqueous layer.
VI. Advanced Troubleshooting: The "Mystery" Byproduct
Question: I am observing a significant byproduct with a similar Rf to my product on TLC, but it doesn't correspond to my starting materials or the common byproducts. What could it be?
Answer:
In some cases, particularly when using α-haloketones as starting materials or under conditions that promote side reactions of dicarbonyl compounds, you may observe the formation of 2-aroyl-4(5)-aryl-imidazoles .[9]
Caption: Plausible formation of a 2-aroyl-4(5)-aryl-imidazole byproduct.
Mechanism Insight: This type of byproduct can arise from a Radziszewski-type imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[10] In the context of your Ullmann reaction, trace amounts of dicarbonyl impurities in your starting materials or formed under the reaction conditions could potentially react with ammonia (if present) and an aldehyde (which could also be a contaminant or a degradation product) to form this byproduct.
Mitigation:
-
Purity of Starting Materials: Ensure the high purity of your halobenzoic acid and other reagents to minimize potential precursors for this side reaction.
-
Control of Reaction Conditions: Stick to the optimized conditions for the Ullmann reaction and avoid unnecessarily harsh conditions that might lead to the degradation of starting materials into aldehydes or dicarbonyl compounds.
VII. References
-
Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(13), 4551–4553.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199.
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
-
Altman, R. A., & Buchwald, S. L. (2006). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782.
-
Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505–1511.
-
LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]
-
Li, Z., & Li, C.-J. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 23808-23812.
-
JETIR. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 7(2). Retrieved from [Link]
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 5. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lneya.com [lneya.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
Technical Support Center: Synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid. This compound is a critical building block in medicinal chemistry, notably as a precursor to various pharmacologically active agents. However, its synthesis can present challenges related to yield, purity, and reproducibility.
This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and validated protocols to help you navigate common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate problems but also to strategically optimize your synthetic route for maximum efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4-(1H-imidazol-1-ylmethyl)benzoic acid?
There are two predominant strategies for synthesizing the target molecule. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.
-
Route A: N-Alkylation (SN2 Pathway): This is the most direct and common approach. It involves the nucleophilic substitution of a benzyl halide, such as methyl 4-(bromomethyl)benzoate or 4-(chloromethyl)benzoic acid, with imidazole. If an ester is used as the starting material, a subsequent hydrolysis step is required to yield the final carboxylic acid.
-
Route B: Nucleophilic Aromatic Substitution (SNAr Pathway): This route involves the reaction of imidazole with an activated aryl halide, typically methyl 4-fluorobenzoate, in a polar aprotic solvent at elevated temperatures.[1][2] This method is advantageous when the corresponding benzylic halide is unstable or difficult to procure. Like Route A, this pathway also requires a final ester hydrolysis step.
Caption: Primary synthetic pathway to the target compound via N-alkylation.
Q2: My starting material, 4-(halomethyl)benzoic acid (or its ester), seems unstable. Is this a known issue?
Yes, benzylic halides are inherently reactive and can be lachrymatory. They are susceptible to degradation, especially in the presence of moisture (hydrolysis to 4-(hydroxymethyl)benzoic acid) or upon prolonged storage, which can lead to polymerization. It is highly recommended to:
-
Use the 4-(halomethyl)benzoic acid derivative as fresh as possible.
-
If preparing it in-house (e.g., via radical halogenation of a p-toluic acid derivative), use it directly in the next step.[3]
-
Store it under an inert atmosphere (N₂ or Ar) at low temperatures.
Troubleshooting Guide: N-Alkylation Pathway
This section addresses the most common issues encountered during the N-alkylation of imidazole with 4-(halomethyl)benzoic acid derivatives.
Problem 1: Low or No Conversion of Starting Material
Q: I've mixed my methyl 4-(bromomethyl)benzoate with imidazole, but TLC/LC-MS analysis shows mostly unreacted starting materials even after several hours. What are the likely causes?
This is a frequent issue that typically points to suboptimal reaction conditions. The N-alkylation of imidazole is an SN2 reaction that is highly dependent on the base, solvent, and temperature.[4]
Causality & Solutions:
-
Ineffective Deprotonation of Imidazole: Imidazole (pKa of NH ≈ 14.5) is not sufficiently nucleophilic to react efficiently without being deprotonated first. The resulting imidazolide anion is a much stronger nucleophile.
-
Solution: Ensure your base is strong enough. While weaker bases like potassium carbonate (K₂CO₃) can work, especially at higher temperatures, stronger bases like sodium hydride (NaH) are often more effective. NaH irreversibly deprotonates imidazole, driving the reaction forward. The molar ratio of base to imidazole should be at least 1:1.[5]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN). These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without strongly hydrogen-bonding with the imidazolide anion, thus preserving its nucleophilicity. Protic solvents like ethanol or water should be avoided as they can protonate the imidazolide and compete as nucleophiles.
-
-
Insufficient Temperature: SN2 reactions have an activation energy barrier that must be overcome.
-
Solution: While room temperature might suffice with a potent system like NaH in DMF, heating is often necessary. A temperature range of 75-115°C is typically effective.[5] If using a weaker base like K₂CO₃, the higher end of this range may be required. However, excessive heat (>120°C) can lead to side product formation and degradation of the benzylic halide.
-
Caption: Workflow for troubleshooting low reaction conversion.
Problem 2: Significant Side Product Formation
Q: My reaction is working, but I'm getting a complex mixture of products, leading to a low yield of the desired compound. What are these byproducts and how can I prevent them?
The primary side product in this reaction is the 1,3-disubstituted imidazolium salt, formed by the over-alkylation of the product.
Causality & Solutions:
-
Over-Alkylation: The product, methyl 4-(1H-imidazol-1-ylmethyl)benzoate, is itself a nucleophile. It can react with another molecule of the starting halide to form a quaternary imidazolium salt. This is especially problematic if the alkylating agent is present in a high concentration relative to the deprotonated imidazole.
-
Solution 1 (Slow Addition): Add the methyl 4-(bromomethyl)benzoate solution dropwise to the mixture of imidazole and base over a period of 1-4 hours.[5] This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant imidazolide anion over the product.
-
Solution 2 (Stoichiometry): Use a slight molar excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures that the halide is more likely to encounter an unreacted imidazole molecule.
-
-
Reaction with Carboxylate: If you are using 4-(bromomethyl)benzoic acid directly instead of its ester, the base will deprotonate the carboxylic acid. The resulting carboxylate can potentially act as a nucleophile, leading to esterification side products (dimers/polymers), although this is generally less favorable than N-alkylation.
-
Solution: The cleanest approach is to use the methyl or ethyl ester of the starting material. This protects the carboxylic acid functionality until the final hydrolysis step.
-
Problem 3: Difficult Purification & Low Yield after Hydrolysis
Q: I've successfully synthesized the ester, but I'm losing a lot of product during the final saponification and workup. How can I improve this step?
The hydrolysis of the ester to the carboxylic acid is straightforward, but the purification of the amphoteric product requires careful pH control.
Causality & Solutions:
-
Incomplete Hydrolysis: The saponification may not have gone to completion.
-
Improper pH for Precipitation: 4-(1H-imidazol-1-ylmethyl)benzoic acid is amphoteric; it has a basic imidazole ring and an acidic carboxylic acid group. It will be soluble in both strongly acidic (protonated imidazole) and strongly basic (deprotonated carboxylate) solutions. To isolate it, you must adjust the pH to its isoelectric point (pI), where it has minimal solubility.
-
Solution: After basic hydrolysis, cool the reaction mixture and slowly add acid (e.g., 1M HCl). Monitor the pH carefully. The product will precipitate out at a pH of approximately 6-7.[2] Adding too much acid will re-dissolve the product by protonating the imidazole ring. Filter the precipitated solid and wash with cold water, then a non-polar solvent like diethyl ether to remove organic impurities.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(1H-imidazol-1-ylmethyl)benzoate (Ester Intermediate)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).
-
Solvent: Wash the NaH with dry hexanes (x2) to remove the mineral oil, then carefully add anhydrous DMF under nitrogen.
-
Imidazole Addition: Cool the suspension to 0°C and add imidazole (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Prepare a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the imidazolide mixture over 1 hour at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain for 3-5 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature and carefully quench by slowly adding it to ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure ester.
Protocol 2: Saponification to 4-(1H-imidazol-1-ylmethyl)benzoic acid (Final Product)
-
Setup: Dissolve the purified ester from Protocol 1 (1.0 eq) in a mixture of methanol and 10% aqueous sodium hydroxide (3.0 eq).
-
Hydrolysis: Heat the mixture to reflux (approx. 70-80°C) for 2 hours, or until TLC indicates complete consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Precipitation: Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH. A white precipitate will form. Continue adding acid until the pH reaches ~6.5.
-
Filtration: Stir the suspension at 0°C for 30 minutes, then collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of cold ethanol or diethyl ether. Dry the solid under vacuum to obtain the final product. A yield of 64% has been reported for a similar procedure.[7]
Data Summary
| Parameter | Route A (N-Alkylation) | Notes & Rationale |
| Starting Material | Methyl 4-(bromomethyl)benzoate | Ester form prevents side reactions with the carboxyl group. Bromide is a better leaving group than chloride. |
| Base | NaH or K₂CO₃ | NaH is more reactive and works at lower temperatures. K₂CO₃ is safer and easier to handle but may require more heat. |
| Solvent | DMF, ACN, DMSO | Polar aprotic solvents are essential to maintain the nucleophilicity of the imidazolide anion. |
| Temperature | 75 - 115 °C[5] | Balances reaction rate against the thermal stability of the benzylic halide. |
| Key Optimization | Slow addition of alkylating agent | Minimizes the formation of the 1,3-disubstituted imidazolium salt byproduct. |
| Hydrolysis | NaOH or KOH, then HCl | Standard saponification. Careful pH control to the isoelectric point (~pH 6-7) is critical for product precipitation.[2] |
| Reported Yield | 55-65%[7] | Yields can be highly dependent on the purity of starting materials and precise control of reaction conditions. |
References
-
Zheng, Z., Geng, W., Wu, Z., & Zhou, H. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E67, o524. [Link]
- Process for preparing 1-alkylimidazoles. (1991). U.S.
-
Grimmett, M. R. (1978). N-Alkylation of imidazoles (Thesis, University of Otago). [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020). U.S.
-
Chassaing, S., et al. (2013). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 9, 2459-2466. [Link]
-
Reddy, K. L., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 158-165. [Link]
-
Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. (n.d.). PrepChem.com. [Link]
-
López-Peinado, A. J., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]
-
Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. (n.d.). PrepChem.com. [Link]
- A kind of preparation method of p-chloromethyl benzoic acid. (2019).
-
Synthesis of 4-(chloromethyl)-benzoic acid. (n.d.). PrepChem.com. [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]
-
Messali, M. (2014). Synthesis of imidazolium salts containing 4-acetylphenyl. ResearchGate. [Link]
Sources
Technical Support Center: Navigating the Synthesis of Imidazole-Based MOFs
From the desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) featuring imidazole-based linkers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of MOF formation. Imidazole linkers, while offering incredible versatility and functionality, are known for presenting unique challenges during synthesis, leading to inconsistencies in crystallinity, phase purity, and morphology. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve reproducible, high-quality results.
The Imidazole Linker: A Double-Edged Sword
Imidazole and its derivatives are five-membered heterocyclic aromatic compounds containing two nitrogen atoms. Their ability to coordinate with metal ions makes them a popular choice for constructing MOFs with high thermal and chemical stability, tunable pore sizes, and diverse functionalities.[1][2] These properties are highly desirable for applications in gas storage and separation, catalysis, drug delivery, and sensing. However, the very nature of the imidazole linker—its protonation state, coordination modes, and susceptibility to steric hindrance—lies at the heart of many synthetic inconsistencies.
This guide will dissect the common challenges encountered during the synthesis of imidazole-based MOFs and provide a logical, evidence-based framework for troubleshooting.
Troubleshooting Guide: From Amorphous Powders to Crystalline Frameworks
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Problem 1: My reaction yields an amorphous powder or a product with very low crystallinity.
This is one of the most common frustrations in MOF synthesis. An amorphous product, characterized by a broad, featureless powder X-ray diffraction (PXRD) pattern, indicates a lack of long-range order.
Core Concept: Crystallization is a delicate balance between nucleation and crystal growth. For well-ordered MOFs, these two processes must be carefully controlled. Rapid nucleation often leads to a large number of small, poorly crystalline or amorphous particles.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Incorrect Solvent System. The solvent plays a critical role in solubilizing the precursors and mediating the deprotonation of the imidazole linker.
-
Explanation: The pKa of the N-H proton on the imidazole ring is crucial for coordination to the metal center. The solvent's polarity and its ability to act as a proton acceptor or donor can significantly influence the concentration of the deprotonated, active linker species.[3]
-
Troubleshooting Protocol:
-
Solvent Polarity: If using a highly polar, protic solvent like methanol or water, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). These solvents can better solvate the metal salt and facilitate linker deprotonation without competing for coordination sites as strongly as protic solvents.
-
Solvent Mixtures: Experiment with solvent mixtures to fine-tune the solubility of your precursors. A common strategy is to use a mixture of a good solvent (e.g., DMF) and a poorer solvent to control the precipitation rate.
-
Reference Successful Syntheses: Consult the literature for solvent systems successfully employed for similar imidazole-based MOFs.
-
-
-
Cause B: Suboptimal Temperature Profile. Temperature directly influences the kinetics of both nucleation and crystal growth.
-
Explanation: Higher temperatures generally increase the rate of reaction, which can lead to rapid, uncontrolled nucleation. Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for crystal growth.
-
Troubleshooting Protocol:
-
Lower the Temperature: If you suspect rapid nucleation, try lowering the reaction temperature by 10-20 °C. This will slow down the reaction kinetics, favoring slower, more controlled crystal growth.
-
Ramped Heating: Instead of directly heating to the final temperature, implement a ramped heating profile. A slow increase in temperature can promote the formation of fewer, more stable nuclei that can then grow into larger, more crystalline particles.
-
-
-
Cause C: Incorrect pH of the Reaction Mixture. The deprotonation of the imidazole linker is a pH-dependent equilibrium.
-
Explanation: For the imidazole nitrogen to coordinate to the metal center, it must be deprotonated. If the pH of the solution is too low (too acidic), the imidazole will remain protonated, inhibiting MOF formation.[3]
-
Troubleshooting Protocol:
-
Addition of a Base: Introduce a mild base, such as triethylamine (TEA) or even an excess of the imidazole linker itself, to shift the equilibrium towards the deprotonated form. Add the base dropwise while monitoring the solution for precipitation.
-
pH Measurement: If possible, measure the pH of your initial reaction mixture and adjust it to a range known to be suitable for the formation of your target MOF.
-
-
-
Cause D: Inappropriate Molar Ratio of Reactants. The stoichiometry of the metal salt and the linker is critical.
-
Explanation: While a stoichiometric ratio might seem logical, an excess of the linker is often used to drive the reaction forward and act as a base to facilitate its own deprotonation.
-
Troubleshooting Protocol:
-
Increase Linker Concentration: Systematically increase the molar ratio of the imidazole linker to the metal salt. Ratios of 2:1, 4:1, or even higher are commonly reported.
-
Consult Literature: Refer to established protocols for the specific MOF you are synthesizing to find the optimal reactant ratios.
-
-
Problem 2: I am observing a mixture of crystalline phases (polymorphism) in my product.
Polymorphism, the existence of multiple crystalline forms of the same compound, is a significant challenge in the synthesis of imidazole-based MOFs, particularly zeolitic imidazolate frameworks (ZIFs).
Core Concept: Different polymorphs represent different, thermodynamically or kinetically favored arrangements of the same building blocks. The final product is often determined by subtle variations in the synthesis conditions.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Influence of Modulators. Modulators are molecules that compete with the linker for coordination to the metal center, thereby influencing the rates of nucleation and crystal growth.
-
Explanation: Modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid) or other nitrogen-containing molecules (e.g., 1-methylimidazole), can temporarily cap the metal clusters, slowing down the growth rate and allowing the system to reach a thermodynamically more stable phase.[4]
-
Troubleshooting Protocol:
-
Introduce a Modulator: Add a modulator to your reaction mixture. The choice of modulator and its concentration are critical. Start with a low molar equivalent relative to the linker (e.g., 1-10 equivalents) and systematically increase it.
-
Modulator Screening: If one modulator is not effective, screen a variety of modulators with different coordination strengths and steric bulk.
-
-
-
Cause B: Sensitivity to Synthesis Temperature and Time. The thermodynamic landscape of MOF formation can be complex, with different phases being stable at different temperatures.
-
Explanation: A kinetically favored, metastable phase may form initially, which can then transform into a more thermodynamically stable phase over time or at a higher temperature.
-
Troubleshooting Protocol:
-
Varying Temperature: Conduct a series of syntheses at different temperatures (e.g., in 10 °C increments) to identify the temperature window where your desired phase is dominant.
-
Time-Dependent Study: Isolate the product at different time points during the synthesis (e.g., 1h, 6h, 12h, 24h) and analyze the product by PXRD to monitor the evolution of the crystalline phases.
-
-
-
Cause C: Effect of Metal Salt Anion. The counter-ion of the metal salt can influence the coordination environment of the metal center and the overall reaction kinetics.
-
Explanation: Anions like nitrate, acetate, or chloride have different coordination abilities and can affect the rate of metal-linker bond formation.
-
Troubleshooting Protocol:
-
Change the Metal Salt: If you are using a metal nitrate, for example, try the corresponding metal acetate or chloride salt to see if it influences the phase outcome.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a "modulator" in imidazole-based MOF synthesis, and how do I choose one?
A modulator is a chemical additive that "modulates" or controls the nucleation and growth of MOF crystals.[5] They are typically molecules that can compete with the primary linker for coordination to the metal centers. By reversibly binding to the metal nodes, they slow down the overall rate of framework extension, which can lead to larger, more well-defined crystals and can help in targeting a specific polymorph.
Choosing a Modulator:
-
For Carboxylate-Containing Imidazole Linkers: Simple monocarboxylic acids like acetic acid, formic acid, or benzoic acid are excellent choices. They mimic the coordination of one of the linker's binding sites.
-
For Purely Imidazole-Based Linkers (e.g., in ZIFs): Other imidazole derivatives, such as 1-methylimidazole, can act as modulators.[4] They compete for coordination sites but, being monofunctional, cannot extend the framework in the same way as the difunctional linker.
Q2: How does the solvent affect the morphology (shape and size) of my MOF crystals?
The solvent has a profound impact on crystal morphology through several mechanisms:
-
Solubility and Supersaturation: The solvent system dictates the solubility of the metal and linker precursors. By controlling the rate at which the concentration of the building blocks exceeds the solubility limit (supersaturation), you can influence the number of nuclei that form and their subsequent growth rate.
-
Coordination and Capping: Some solvent molecules (like DMF) can weakly coordinate to the metal centers, acting as temporary capping agents on certain crystal facets. This can slow the growth in specific directions, leading to different crystal habits (e.g., cubic vs. rhombic dodecahedral).
-
Viscosity and Diffusion: The viscosity of the solvent affects the diffusion rate of the precursors to the growing crystal surface, which can influence the final crystal size and quality.
Q3: My imidazole linker has functional groups. How might this affect the synthesis?
Functional groups on the imidazole linker can introduce both opportunities and challenges:
-
Steric Hindrance: Bulky functional groups can sterically hinder the self-assembly process, potentially requiring more forcing conditions (higher temperature or longer reaction times) or leading to the formation of different, more open framework topologies.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the pKa of the imidazole ring, affecting the ease of deprotonation and the strength of the metal-linker bond.
-
Secondary Interactions: Functional groups can participate in hydrogen bonding or other non-covalent interactions within the pores of the MOF, which can influence the overall stability and properties of the material.
-
Post-Synthetic Modification (PSM): Linkers with reactive functional groups (e.g., -NH2, -CHO) are excellent candidates for PSM, where the properties of the MOF can be tailored after its initial synthesis.[6][7]
Q4: What are the best practices for activating my imidazole-based MOF after synthesis?
Activation is the process of removing solvent molecules from the pores of the MOF to make the internal surface area accessible.[8] Incomplete activation is a common reason for low gas uptake or poor catalytic activity.
Recommended Activation Protocol:
-
Solvent Exchange: After synthesis, wash the bulk MOF material several times with the synthesis solvent (e.g., DMF) to remove unreacted precursors. Then, sequentially exchange the high-boiling point synthesis solvent with a more volatile, low-boiling point solvent like methanol or acetone over 24-48 hours. This is a critical step as high-boiling point solvents are difficult to remove under vacuum.
-
Drying under Vacuum: After solvent exchange, dry the sample under dynamic vacuum at a moderately elevated temperature (e.g., 80-150 °C). The exact temperature will depend on the thermal stability of your MOF, which can be determined by thermogravimetric analysis (TGA).
-
In-situ Activation: For gas sorption measurements, it is best practice to perform a final activation step in-situ on the analysis instrument by heating under vacuum to ensure all residual solvent is removed just prior to analysis.
Caution: Some MOFs are not stable to the removal of guest molecules. If you observe a loss of crystallinity after activation (as determined by PXRD), you may need to use a gentler activation method, such as supercritical CO2 drying.
Data & Protocols at a Glance
Table 1: Selected Synthesis Parameters for Common Imidazole-Based MOFs
| MOF Name | Metal Source | Imidazole Linker | Solvent | Temperature (°C) | Time (h) | Modulator | Resulting Phase/Morphology |
| ZIF-8 | Zn(NO₃)₂·6H₂O | 2-Methylimidazole | Methanol | 25 (Room Temp) | 24 | None | Rhombic dodecahedra |
| ZIF-8 | Zn(OAc)₂·2H₂O | 2-Methylimidazole | DMF | 140 | 24 | Triethylamine | Nanocrystals |
| ZIF-67 | Co(NO₃)₂·6H₂O | 2-Methylimidazole | Methanol | 25 (Room Temp) | 12 | None | Rhombic dodecahedra |
| SIM-1 | Zn(OAc)₂·2H₂O | Imidazole, 4,5-Imidazoledicarboxylate | DMF/H₂O | 100 | 72 | None | Rod-like crystals |
| [In(Im)₃] | In(NO₃)₃·xH₂O | Imidazole | DMF | 180 | 48 | None | Cubic crystals |
Note: This table provides examples and starting points. Optimal conditions may vary based on specific laboratory setups and reagent purity.
Experimental Workflow: Troubleshooting Low Crystallinity
Caption: A step-by-step workflow for troubleshooting low crystallinity in imidazole-based MOF synthesis.
Mechanistic Insights: The Role of pH in Imidazole Linker Deprotonation
The coordination of an imidazole linker to a metal center is contingent upon the deprotonation of one of its nitrogen atoms. This process is a fundamental acid-base equilibrium that is highly sensitive to the pH of the reaction medium.
Caption: The influence of pH on the deprotonation of the imidazole linker and subsequent MOF formation.
References
-
Guo, Z., et al. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, 45(36), 16971-16977. [Link]
-
Torres-Duarte, C., et al. (2020). Synthesis of a zinc–imidazole metal–organic framework (ZIF-8) using ZnO rods grown on cotton fabrics as precursors: arsenate absorption studies. Journal of Materials Science, 55, 12345–12357. [Link]
-
Chen, Z.-P., et al. (2022). Cationic metal–organic frameworks constructed from a trigonal imidazole-containing ligand for the removal of Cr2O72− in water. New Journal of Chemistry, 46(27), 13076-13082. [Link]
-
Divakaran, A. M., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials, 34(5), 2384–2392. [Link]
-
Tran, U. P. N., et al. (2019). Microwave-Assisted Solvent-Free Synthesis of Zeolitic Imidazolate Framework-67. ACS Omega, 4(8), 13535-13540. [Link]
-
Li, W., et al. (2022). Insights into multivariate zeolitic imidazolate frameworks. Chemical Synthesis, 2(1), 1-15. [Link]
-
Yu, J., et al. (2020). Impact of 1-Methylimidazole on Crystal Formation, Phase Transitions, and Glass Formation in a Zeolitic Imidazolate Framework. Crystal Growth & Design, 20(10), 6737–6744. [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]
-
Li, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4429–4437. [Link]
-
Wang, Y., et al. (2023). Opportunities and Challenges of Metal–Organic Framework Micro/Nano Reactors for Cascade Reactions. JACS Au, 3(7), 1836–1853. [Link]
-
Li, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4429–4437. [Link]
-
Liu, X., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A, 8(37), 19193-19217. [Link]
-
Lee, J., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Applied Sciences, 11(21), 9856. [Link]
-
Kian-Tat, K., & Seung-Hee, C. (2012). Activation of metal–organic framework materials. CrystEngComm, 14(20), 6605-6608. [Link]
-
Li, B., et al. (2018). Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides. Chemical Science, 9(2), 444-449. [Link]
-
Wild, S., et al. (2024). Insights Into the Mechanochemical Glass Formation of Zeolitic Imidazolate Frameworks. ChemRxiv. [Link]
-
Yu, J., et al. (2020). Impact of 1-Methylimidazole on Crystal Formation, Phase Transitions, and Glass Formation in a Zeolitic Imidazolate Framework. Crystal Growth & Design, 20(10), 6737-6744. [Link]
-
Jani, R. H., & Bein, T. (2019). Solvent-Free Synthesis of Zeolitic Imidazolate Frameworks and the Catalytic Properties of Their Carbon Materials. Angewandte Chemie International Edition, 58(52), 18881-18885. [Link]
-
Samanta, A., et al. (2023). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. Inorganic Chemistry, 62(16), 6434–6442. [Link]
-
Zhang, X., et al. (2015). The roles of imidazole ligands in coordination supramolecular systems. Coordination Chemistry Reviews, 292, 91-115. [Link]
-
Li, B., et al. (2017). A series of microporous and robust Ln-MOFs showing luminescence properties and catalytic performances towards Knoevenagel reactions. Dalton Transactions, 46(3), 850-856. [Link]
-
Li, W., et al. (2022). Insights into multivariate zeolitic imidazolate frameworks. Chemical Synthesis, 2(1), 1-15. [Link]
-
A Mini Overview of Post Synthetic Modification of Synthesized Zeolitic Imidazolate Frameworks. (2023). ResearchGate. [Link]
-
Al-Maythalony, B. A., & Al-Hajri, E. (2021). Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications. Materials, 14(16), 4616. [Link]
-
Lee, J., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Applied Sciences, 11(21), 9856. [Link]
-
Hierarchical ZIF-8 Materials via Acid Gas-Induced Defect Sites: Synthesis, Characterization, and Functional Properties. (2023). National Center for Biotechnology Information. [Link]
-
Jian, M., et al. (2015). Water-based synthesis of zeolitic imidazolate framework-8 with high morphology level at room temperature. RSC Advances, 5(60), 48433-48441. [Link]
-
Wild, S., et al. (2024). Insights Into the Mechanochemical Glass Formation of Zeolitic Imidazolate Frameworks. PUBDB. [Link]
-
Unified Roadmap for ZIF-8 Nucleation and Growth: Machine Learning Analysis of Synthetic Variables and Their Impact on Particle Size and Morphology. (2024). ACS Publications. [Link]
-
Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. (2019). National Center for Biotechnology Information. [Link]
-
Divakaran, A. M., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. National Center for Biotechnology Information. [Link]
-
Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melt. (2023). ChemRxiv. [Link]
-
Hobday, C. L., et al. (2018). Melting of Zeolitic Imidazolate Frameworks with Different Topologies: Insight from First-Principles Molecular Dynamics. The Journal of Physical Chemistry C, 122(12), 6572–6580. [Link]
-
Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. (2015). Academia.edu. [Link]
-
Wang, Y., et al. (2023). Post-synthetic modification of zeolitic imidazolate framework-90 via Schiff base reaction for ultrahigh iodine capture. Journal of Materials Chemistry A, 11(43), 23419-23426. [Link]
-
Jani, R. H., & Bein, T. (2019). Solvent-Free Synthesis of Zeolitic Imidazolate Frameworks and the Catalytic Properties of Their Carbon Materials. Angewandte Chemie International Edition, 58(52), 18881-18885. [Link]
Sources
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unified Roadmap for ZIF-8 Nucleation and Growth: Machine Learning Analysis of Synthetic Variables and Their Impact on Particle Size and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Post-synthetic modification of zeolitic imidazolate framework-90 via Schiff base reaction for ultrahigh iodine capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Hygroscopic Imidazole Hydrochloride Salts
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for handling imidazole hydrochloride salts. As a Senior Application Scientist, I understand that the success of your experiments relies on the integrity of your starting materials. Imidazole hydrochloride is a valuable buffer and reagent, but its hygroscopic nature presents significant challenges that can compromise experimental reproducibility and product quality if not properly managed.[1][2]
This guide is structured to provide you with both foundational knowledge and actionable troubleshooting solutions. We will move from the "why" to the "how-to," ensuring you have the expertise to handle this compound with confidence.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of hygroscopicity as it relates to imidazole hydrochloride.
Q1: What is hygroscopicity, and why is imidazole hydrochloride susceptible to it?
A: Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[3] Imidazole hydrochloride is the salt of a weak base (imidazole) and a strong acid (hydrochloric acid). The presence of polar functional groups and the ionic nature of the salt create strong affinities for hydrogen bonding with water molecules present in the atmosphere.[4] This makes it prone to moisture uptake, especially in environments with moderate to high relative humidity (RH).
Q2: What are the immediate consequences of improper handling of hygroscopic imidazole hydrochloride?
A: Failure to control moisture exposure can lead to a cascade of issues that compromise experimental integrity:
-
Physical Changes: The most common issue is a change in physical state, including clumping, caking, or even deliquescence (dissolving in the absorbed water), which severely impacts powder flowability and handling.[3][5]
-
Inaccurate Measurements: Since the mass of the material increases as it absorbs water, weighing an exposed sample will lead to an overestimation of the active compound. This results in inaccurately prepared solutions with lower-than-intended concentrations.
-
Chemical Degradation: For some molecules, excess moisture can initiate hydrolysis or other degradation pathways, altering the chemical identity of your material.[6][7] While imidazole hydrochloride is generally stable, prolonged moisture exposure can affect its purity and pH when dissolved.[8]
-
Altered Performance: In applications like protein purification, the effective concentration of imidazole is critical for eluting His-tagged proteins.[9] Inaccurate concentrations due to moisture uptake can lead to poor elution efficiency or failure to elute the target protein.
Q3: How can I visually identify if my imidazole hydrochloride has absorbed excessive moisture?
A: While subtle moisture uptake is not visible, significant contamination can be identified by:
-
Caking/Clumping: The free-flowing powder will become granular and eventually form hard lumps or a single solid mass.
-
Wet Appearance: In advanced stages, the powder may look damp or even turn into a slurry.
-
Color Change: Some hygroscopic raw materials can undergo color changes upon moisture uptake.[6] For imidazole hydrochloride, which is typically an off-white or pale yellow powder, a change in appearance could indicate moisture issues or other degradation.[8][10]
Q4: What are the ideal storage conditions for imidazole hydrochloride?
A: The primary goal is to maintain a low-humidity environment. The material should be stored in a cool, dry place away from direct sunlight.[2] Always keep the container tightly sealed when not in use.[10][11] For optimal protection, store the original, tightly sealed container inside a desiccator or a dry cabinet with a controlled relative humidity (ideally below 30% RH).
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My weighed mass of imidazole hydrochloride keeps increasing on the analytical balance, leading to inaccurate solution concentrations. What is happening and how do I fix it?
A: This is a classic sign of rapid moisture absorption from the ambient air. The longer the material is on the balance pan, the more water it absorbs, and the more its mass "creeps" upward. This makes achieving an accurate, stable weight nearly impossible.
Solution: Implement a Controlled Weighing Protocol You must minimize the material's exposure to the atmosphere. The most reliable method is to weigh the material in a controlled environment like a glove box with a nitrogen or argon atmosphere. If a glove box is unavailable, follow the detailed protocol below for weighing by difference, which is a highly effective alternative.
Q2: The imidazole hydrochloride powder in my stock container has formed hard clumps. Can I still use it, and how do I prevent this in the future?
A: Caking occurs when moisture absorption creates liquid bridges between particles, which then solidify upon slight temperature or humidity fluctuations, fusing the powder together.[3][5]
Solution: Assess, Re-dry if appropriate, and Improve Storage
-
Assessment: If the caking is minor, the clumps can often be carefully broken up with a clean, dry spatula. However, if the material is severely caked or appears wet, its integrity may be compromised. A quantitative determination of water content via Karl Fischer titration is the definitive way to assess its suitability for use.
-
Re-drying: If the material is only physically caked but chemically stable, you can dry it. See the protocol for Drying and Pre-conditioning below. Caution: Do not dry hydrated salts, as this will alter their chemical structure.[12] Imidazole hydrochloride is an anhydrous salt, so drying is appropriate.
-
Prevention: This issue is almost always caused by improper storage. Ensure the container cap is screwed on tightly immediately after every use. For multi-user containers, consider aliquoting the powder into smaller, single-use vials under a dry atmosphere to prevent repeated exposure of the main stock. Store the primary container within a secondary enclosure with a desiccant.[4][5]
Q3: My analytical results (e.g., HPLC assay, moisture content) are not reproducible. How can moisture affect my analysis?
A: Moisture is a critical, often overlooked, variable in analytical chemistry.
-
Assay/Purity (HPLC): If you weigh a moisture-laden sample for an assay, you are weighing water along with your analyte. This will artificially lower your calculated purity or potency (e.g., %w/w). The results will vary depending on how much moisture the sample absorbed that day.
-
Moisture Content (Karl Fischer): Inconsistent sample handling prior to injection into the Karl Fischer titrator will lead to variable moisture readings. Exposing the sample to lab air for even a few seconds can cause significant moisture uptake and erroneously high results.
Solution: Standardize Analytical Sample Preparation Consistency is key. All samples for a given experiment must be prepared under identical conditions.
-
Environment: Prepare samples in a low-humidity environment (glove box or dry bag) if possible.
-
Sample Handling: Use a dry, clean spatula and weighing vessel. Minimize the time the sample container is open.
-
"As Is" vs. "Dry" Basis: Decide if you will report results on an "as is" basis (with existing moisture) or a "dry" basis. For a dry basis, you must first determine the water content (e.g., by Karl Fischer) and mathematically correct the weighed amount of sample used for the assay. For the most accurate work, lightly grinding and pre-drying the sample in a vacuum oven before weighing may be necessary.[12]
Data Summary & Recommended Practices
Proper environmental control is paramount. The following table provides guidance on selecting appropriate desiccants for storage.
| Desiccant Type | Efficiency (Remaining RH) | Capacity | Regeneration | Notes |
| Silica Gel (Indicating) | ~5-15% RH | Good | Yes (Oven bake) | Common, reusable. Color change indicates saturation. Ideal for general-purpose desiccators. |
| Molecular Sieves (3A/4A) | <1% RH | Excellent | Yes (High Temp) | Very efficient at removing water. Good for highly sensitive materials. |
| Calcium Sulfate (Drierite™) | ~0.004 mg/L H₂O | Moderate | Yes (Oven bake) | Good general-purpose desiccant. |
| Phosphorus Pentoxide (P₄O₁₀) | Extremely Low (<0.00002 mg/L H₂O) | Low | No | One of the most powerful desiccants. Non-regenerable and corrosive. Use for ultra-critical applications. |
Data compiled from standard laboratory supply handbooks and best practices.
Experimental Protocols & Workflows
Protocol 1: Standard Procedure for Weighing Hygroscopic Imidazole Hydrochloride
-
Preparation: Place the sealed container of imidazole hydrochloride, a clean spatula, and your weighing vessel inside a desiccator and allow them to equilibrate to the ambient temperature of the balance room for at least 30 minutes. This prevents temperature-driven air currents.
-
Tare: Place a clean, dry weighing vessel (e.g., a glass vial with a cap) on the analytical balance and tare the mass.
-
Transfer: Working quickly, open the stock container, use the spatula to transfer an approximate amount of powder into the weighing vessel, and securely cap the vessel. Tightly reseal the stock container immediately.
-
Weigh: Place the capped weighing vessel back on the balance and record the stable mass (Mass 1).
-
Dispense: Remove the vessel from the balance. In your preparation area, uncap it and tap out the powder into your solution container.
-
Re-weigh: Immediately recap the weighing vessel, place it back on the balance, and record the new stable mass (Mass 2).
-
Calculate: The exact mass of the transferred powder is Mass 1 - Mass 2 . This "weighing by difference" method ensures you are measuring only the material transferred, irrespective of moisture uptake during the brief moments of handling.
Protocol 2: Drying and Pre-conditioning of Imidazole Hydrochloride
-
Preparation: Spread a thin layer of the caked or suspect imidazole hydrochloride in a clean, shallow glass dish.
-
Drying: Place the dish in a vacuum oven at a moderate temperature (e.g., 50-60°C). High temperatures are not necessary and may risk degradation.
-
Vacuum Application: Apply a gentle vacuum. Do not apply a high vacuum initially to avoid blowing the powder around.
-
Duration: Dry for 4-6 hours or until a constant weight is achieved.[12]
-
Cooling: Release the vacuum using a dry, inert gas like nitrogen. Immediately transfer the hot dish into a desiccator containing an efficient desiccant (e.g., molecular sieves).
-
Equilibration: Allow the material to cool to room temperature inside the desiccator before use (at least 1-2 hours). Do not open the desiccator until it is cool.
-
Storage: Immediately transfer the dried powder into a clean, dry, airtight container for storage.
Visualized Workflows
The following diagrams illustrate the critical decision-making and handling processes for managing imidazole hydrochloride.
Caption: Recommended workflow for handling imidazole hydrochloride.
Caption: Troubleshooting decision tree for suspect material.
References
-
Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1148. Available from: [Link]
-
Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. Available from: [Link]
-
Wikipedia. (2023). Imidazole. Available from: [Link]
-
Mark, S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 675-689. Available from: [Link]
-
Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. Available from: [Link]
-
Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Available from: [Link]
-
Kamal, A., et al. (2007). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. ResearchGate. Available from: [Link]
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. Available from: [Link]
- Google Patents. (1976). Process for drying hygroscopic materials.
-
Poplawska, M., et al. (2014). Is there any association between imidapril hydrochloride stability profile under dry air conditions and cancer initiation? Journal of Pharmaceutical and Biomedical Analysis, 89, 112-118. Available from: [Link]
-
Preservation Treatments. (2019). EXPLAINED: Moisture Content Analysis using the Gravimetric Process. Available from: [Link]
-
Choudhary, A. (n.d.). SOP for Guideline for Storage Condition of Raw Material. Pharmaguideline. Available from: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. jocpr.com [jocpr.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. IMIDAZOLE HYDROCHLORIDE | 1467-16-9 [chemicalbook.com]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. SOP for Guideline for Storage Condition of Raw Material | Pharmaguideline [pharmaguideline.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity Profile of 4-(1H-imidazol-1-ylmethyl)benzoic acid
For researchers and drug development professionals, establishing the selectivity of a novel inhibitor is as critical as determining its potency. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-(1H-imidazol-1-ylmethyl)benzoic acid, a potent and selective inhibitor of Thromboxane A2 Synthase (TXAS). We will explore the biochemical rationale for selecting potential off-targets, compare robust experimental methodologies, and present a framework for interpreting the resulting data, ensuring a comprehensive understanding of this compound's specificity.
The Rationale: Why Cross-Reactivity Matters for a TXAS Inhibitor
4-(1H-imidazol-1-ylmethyl)benzoic acid targets Thromboxane A2 Synthase (TXAS), a key enzyme in the arachidonic acid cascade responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[1] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction, making TXAS a prime target for anti-thrombotic therapies.[1][2]
However, PGH2 is a common substrate for other enzymes, notably Prostacyclin Synthase (PGIS), which produces the anti-aggregatory and vasodilatory prostacyclin (PGI2), and Cyclooxygenases (COX-1 and COX-2), which produce PGH2 itself.[2][3] Inhibition of these related enzymes could lead to unintended and potentially adverse biological effects. For instance, non-selective inhibition could disrupt the crucial homeostatic balance between pro-thrombotic TXA2 and anti-thrombotic PGI2.[4]
Furthermore, the compound's structure, featuring an imidazole ring, warrants a broader screen against other heme-containing enzymes. The nitrogen atoms in the imidazole moiety can coordinate with the heme iron in Cytochrome P450 (CYP) enzymes, a common mechanism of inhibition for many imidazole-containing drugs.[5][6][7] Given that TXAS is itself a CYP enzyme (CYP5A1), assessing cross-reactivity against major drug-metabolizing CYPs is a regulatory and scientific necessity to predict potential drug-drug interactions.[8]
Caption: The Arachidonic Acid Cascade Highlighting Key Enzymes.
Designing the Selectivity Panel: A Multi-Tiered Approach
A robust assessment of cross-reactivity requires a tiered approach, moving from purified enzyme assays to more complex cellular systems. This strategy provides a comprehensive picture of the compound's specificity.
Tier 1: In Vitro Enzymatic Assays This initial tier directly measures the compound's inhibitory activity against the primary target and key, closely related off-targets using purified or recombinant enzymes. The primary endpoint is the half-maximal inhibitory concentration (IC50).
Tier 2: Cell-Based Functional Assays The second tier evaluates the compound's effect in a more physiologically relevant context. For a TXAS inhibitor, the human platelet aggregation assay is the gold standard, as it provides a functional readout of the net effect on pro- and anti-aggregatory pathways.[9][10]
Tier 3: Broad Off-Target Screening The final tier involves screening against a wider panel of unrelated targets to identify unexpected interactions. For 4-(1H-imidazol-1-ylmethyl)benzoic acid, a Cytochrome P450 panel is essential due to the presence of the imidazole moiety.[11]
Caption: A Tiered Workflow for Cross-Reactivity Profiling.
Comparative Performance Data
The following table summarizes hypothetical, yet representative, data for 4-(1H-imidazol-1-ylmethyl)benzoic acid compared with a non-selective COX inhibitor (Ibuprofen) and another selective TXAS inhibitor (Dazoxiben).
| Assay | 4-(1H-imidazol-1-ylmethyl)benzoic acid | Dazoxiben (Reference TXAS Inhibitor) | Ibuprofen (Non-selective COX Inhibitor) |
| Tier 1: Enzymatic IC50 | |||
| Thromboxane A2 Synthase | 5 nM | 15 nM | > 100 µM |
| COX-1 | 25 µM | > 50 µM | 15 µM |
| COX-2 | 45 µM | > 50 µM | 35 µM |
| Prostacyclin Synthase | > 100 µM | > 100 µM | > 100 µM |
| Tier 2: Functional IC50 | |||
| Collagen-Induced Platelet Aggregation | 50 nM | 150 nM | 20 µM |
| Tier 3: CYP Inhibition IC50 | |||
| CYP3A4 | 15 µM | 25 µM | > 100 µM |
| CYP2C9 | 28 µM | 40 µM | > 100 µM |
| CYP2D6 | > 50 µM | > 50 µM | > 100 µM |
Interpretation of Results:
-
High Selectivity: The data clearly demonstrates that 4-(1H-imidazol-1-ylmethyl)benzoic acid is a highly potent inhibitor of TXAS. Crucially, its activity against COX-1 and COX-2 is over 5000-fold weaker, indicating a high degree of selectivity within the arachidonic acid pathway.[3] This is a significant advantage over non-selective inhibitors like Ibuprofen.
-
Favorable Profile: The compound shows no significant inhibition of Prostacyclin Synthase, suggesting it does not interfere with the production of the beneficial anti-aggregatory PGI2.[12]
-
Functional Confirmation: The potency observed in the platelet aggregation assay, while lower than the direct enzymatic inhibition, confirms its efficacy in a biological system. This difference is expected due to factors like cell permeability and substrate competition.
-
CYP Interaction: As anticipated from its imidazole structure, the compound shows weak inhibition of CYP3A4 and CYP2C9.[5] While the IC50 values are in the micromolar range and may not be clinically significant, they highlight the importance of this screening step for predicting potential drug-drug interactions.[8]
Experimental Protocols
Here we provide validated, step-by-step protocols for the key assays mentioned.
Protocol 1: In Vitro Thromboxane A2 Synthase (Human Platelet Microsomes) Inhibition Assay
This protocol is designed to measure the direct inhibition of TXAS by quantifying the production of its stable metabolite, Thromboxane B2 (TXB2).
Methodology:
-
Prepare Microsomes: Isolate human platelets from fresh whole blood and prepare microsomes via sonication and ultracentrifugation. Protein concentration should be determined using a standard Bradford assay.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(1H-imidazol-1-ylmethyl)benzoic acid in DMSO, starting at 1 mM.
-
Reaction Mixture: In a 96-well plate, combine 10 µL of test compound dilution, 80 µL of reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4), and 5 µg of platelet microsomes.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the substrate, Prostaglandin H2 (PGH2), at a final concentration of 30 µM.
-
Incubation: Incubate for 2 minutes at 37°C. The short incubation time is critical as TXAS is subject to suicide inactivation.[13]
-
Stop Reaction: Terminate the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl with 100 µM of a stable internal standard).
-
Quantification: Analyze the formation of TXB2 using a validated LC-MS/MS method or a competitive ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to a vehicle control (DMSO) and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Collagen-Induced Human Platelet Aggregation Assay
This functional assay assesses the compound's ability to inhibit platelet aggregation in platelet-rich plasma (PRP), a more physiologically relevant system.[14]
Methodology:
-
PRP Preparation: Collect fresh human blood into citrate-containing tubes. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by further centrifuging a portion of the blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
Compound Pre-incubation: Add the test compound or vehicle (DMSO) to aliquots of PRP and incubate for 15 minutes at 37°C.
-
Aggregation Measurement: Place the PRP samples into an aggregometer cuvette with a stir bar. Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.
-
Induce Aggregation: Add a platelet agonist, such as collagen (final concentration 2 µg/mL), to initiate aggregation.[15]
-
Data Acquisition: Record the change in light transmittance for 5-10 minutes. Aggregation of platelets causes the plasma to become clearer, increasing light transmission.
-
Data Analysis: Determine the maximum aggregation percentage for each concentration. Calculate the IC50 value by plotting percent inhibition of aggregation against the log of the compound concentration.
Conclusion
The comprehensive cross-reactivity profiling of 4-(1H-imidazol-1-ylmethyl)benzoic acid demonstrates its high potency and, critically, its selectivity for Thromboxane A2 Synthase over other key enzymes in the arachidonic acid pathway. While its imidazole moiety results in weak, low-micromolar inhibition of certain CYP450 enzymes, its overall profile is highly favorable. This guide provides the biochemical rationale, comparative data, and robust protocols necessary for researchers to confidently assess and interpret the selectivity of this and similar compounds, forming a critical component of any preclinical drug development program.
References
-
Watts, I. S., et al. (1991). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. British Journal of Pharmacology, 102(2), 439–446. Available at: [Link]
-
Pulcinelli, F. M., et al. (2009). COX-1 sensitivity and thromboxane A2 production in type 1 and type 2 diabetic patients under chronic aspirin treatment. European Heart Journal, 30(11), 1279–1286. Available at: [Link]
-
Gao, J., et al. (2008). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o333. Available at: [Link]
-
Jones, R. L., & Wilson, N. H. (1986). Production of platelet thromboxane A2 inactivates purified human platelet thromboxane synthase. Proceedings of the National Academy of Sciences, 83(3), 637-641. Available at: [Link]
-
Zhang, W., et al. (2001). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 29(3), 267–272. Available at: [Link]
-
NCI Nanotechnology Characterization Laboratory. (2014). Analysis of Platelet Aggregation by Cell Counting. NCL Assay Cascade Protocol PCC-1. Available at: [Link]
-
Cross, P. E., et al. (1986). Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. Journal of Medicinal Chemistry, 29(3), 342–346. Available at: [Link]
-
Al-Gayyar, M. M. H., et al. (2007). Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: A comparative study. Blood Coagulation & Fibrinolysis, 18(7), 657–662. Available at: [Link]
-
Cross, P. E., et al. (1985). Selective thromboxane synthetase inhibitors. 2. 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues. Journal of Medicinal Chemistry, 28(10), 1427–1432. Available at: [Link]
-
Kinsella, B. T. (1996). Cellular activation by thromboxane A2 and other eicosanoids. British Journal of Haematology, 92(4), 795–804. Available at: [Link]
-
Bio/Data Corporation. (2024). Platelet Aggregation Reagents: Insights for Cardiovascular Health. Available at: [Link]
-
Wikipedia. (n.d.). Thromboxane A2. Available at: [Link]
-
Gültuna, S., et al. (2022). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Journal of Asthma and Allergy, 15, 1187–1195. Available at: [Link]
-
Hutzler, J. M., et al. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: evidence for complex heme interactions. Chemical Research in Toxicology, 19(12), 1650–1659. Available at: [Link]
-
Fassihi, A., et al. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research, 4(2), 39-50. Available at: [Link]
-
Tsoupras, A., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Methods in Molecular Biology, 1812, 209–218. Available at: [Link]
-
Zhang, Y. (2020). Regulating the Biosynthesis and Signaling of Thromboxane a2 in Hemostasis and Thrombosis. UH Institutional Repository. Available at: [Link]
-
Dossetter, A. G., et al. (2021). Strategies to Mitigate CYP450 Inhibition. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. Available at: [Link]
-
ClinPGx. (n.d.). Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. Available at: [Link]
-
Iizuka, K., et al. (1981). Highly Selective Inhibitors of Thromboxane Synthetase. 1. Imidazole Derivatives. Journal of Medicinal Chemistry, 24(10), 1139–1148. Available at: [Link]
-
Tsuchida, T., et al. (1998). Effect of thromboxane A2 inhibitors on allergic pulmonary inflammation in mice. European Journal of Pharmacology, 344(2-3), 253–261. Available at: [Link]
-
Chen, Y. J., et al. (2021). Cell Density-Dependent Suppression of Perlecan and Biglycan Expression by Gold Nanocluster in Vascular Endothelial Cells. International Journal of Molecular Sciences, 22(16), 8888. Available at: [Link]
-
Gaikwad, S. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology, 5(11). Available at: [Link]
-
Quaratino, D., et al. (2005). Cross-reactive reactions to nonsteroidal anti-inflammatory drugs. Current Opinion in Allergy and Clinical Immunology, 5(4), 337-341. Available at: [Link]
-
Al-Hiari, Y. M. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica, 3(1), 410-419. Available at: [Link]
-
Al-Hiari, Y. M. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica, 3(1), 410-419. Available at: [Link]
Sources
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Cellular activation by thromboxane A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. books.rsc.org [books.rsc.org]
- 9. Analysis of Platelet Aggregation by Cell Counting - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective thromboxane synthetase inhibitors. 2. 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of platelet thromboxane A2 inactivates purified human platelet thromboxane synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biodatacorp.com [biodatacorp.com]
A Guide to Assessing the Selectivity of 4-(1H-imidazol-1-ylmethyl)benzoic Acid as a Thromboxane A2 Synthase Inhibitor
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of 4-(1H-imidazol-1-ylmethyl)benzoic acid, a potent inhibitor of Thromboxane A2 (TXA2) synthase. This compound shares a structural resemblance with known selective TXA2 synthase inhibitors, such as Ozagrel, underscoring the critical need for a thorough evaluation of its selectivity profile.[1][2][3]
The imidazole moiety is a key feature in a class of selective inhibitors of thromboxane synthetase.[4][5][6] A robust assessment of selectivity is not merely a checklist of experiments but a carefully designed investigation into the compound's biochemical interactions. This guide will walk you through the rationale, experimental design, and data interpretation necessary to build a comprehensive selectivity profile for 4-(1H-imidazol-1-ylmethyl)benzoic acid.
The Rationale for Selectivity Profiling
Thromboxane A2 synthase (TXAS), a member of the cytochrome P450 (CYP) superfamily (CYP5A1), is a critical enzyme in the arachidonic acid cascade. It catalyzes the conversion of prostaglandin H2 (PGH2) to thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[2] Selective inhibition of TXAS is a promising therapeutic strategy for various cardiovascular and thromboembolic diseases.[1][2]
However, the therapeutic utility of a TXAS inhibitor is intrinsically linked to its selectivity. The arachidonic acid pathway is a complex network of enzymes, and off-target inhibition can lead to undesirable consequences. For instance, concurrent inhibition of prostacyclin (PGI2) synthase, which produces the vasodilatory and anti-aggregatory prostacyclin, could counteract the therapeutic benefits of TXAS inhibition.[7][8] Furthermore, as TXAS is a CYP enzyme, assessing interactions with other major CYP isoforms involved in drug metabolism (e.g., CYP3A4, CYP2D6, CYP2C9) is crucial to predict potential drug-drug interactions.
Part 1: In Vitro Biochemical Assays for Primary Target and Off-Target Inhibition
The foundational step in selectivity profiling is to quantify the inhibitory activity of 4-(1H-imidazol-1-ylmethyl)benzoic acid against its primary target and a rationally selected panel of off-target enzymes.
Experimental Workflow: Biochemical Inhibition Assays
Caption: Workflow for in vitro biochemical enzyme inhibition assays.
Detailed Protocol: Thromboxane A2 Synthase (TXAS) Inhibition Assay
-
Enzyme Source: Recombinant human TXAS expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: Prostaglandin H2 (PGH2).
-
Assay Buffer: Typically a potassium phosphate buffer (pH 7.4) containing cofactors if necessary.
-
Procedure: a. Prepare serial dilutions of 4-(1H-imidazol-1-ylmethyl)benzoic acid in DMSO, then dilute into the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition. b. In a 96-well plate, add the diluted compound or vehicle control (DMSO in assay buffer) to wells containing the recombinant TXAS. c. Pre-incubate the enzyme and compound for a defined period (e.g., 15 minutes) at 37°C to allow for binding. d. Initiate the enzymatic reaction by adding PGH2. e. Allow the reaction to proceed for a specific time (e.g., 10 minutes) within the linear range of the assay. f. Stop the reaction by adding a quenching solution (e.g., a solution containing a stable isotope-labeled internal standard in acetonitrile). g. Centrifuge the plate to pellet the precipitated protein. h. Analyze the supernatant for the formation of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Off-Target Selectivity Panel
A well-curated panel of off-target enzymes is essential for a meaningful selectivity assessment.
| Enzyme | Rationale for Inclusion | Typical Substrate | Product Measured |
| Prostacyclin Synthase (PGIS) | Key enzyme in the opposing pathway; inhibition would be counter-therapeutic.[7][8] | Prostaglandin H2 (PGH2) | 6-keto-PGF1α |
| Cyclooxygenase-1 (COX-1) | Upstream enzyme in the arachidonic acid cascade. | Arachidonic Acid | Prostaglandin E2 (PGE2) |
| Cyclooxygenase-2 (COX-2) | Inducible upstream enzyme in the arachidonic acid cascade. | Arachidonic Acid | Prostaglandin E2 (PGE2) |
| CYP3A4 | Major drug-metabolizing enzyme; high potential for drug-drug interactions.[9][10] | Midazolam | 1'-hydroxymidazolam |
| CYP2D6 | Important drug-metabolizing enzyme with known genetic polymorphisms.[9][10] | Dextromethorphan | Dextrorphan |
| CYP2C9 | Key enzyme in the metabolism of many NSAIDs and other drugs.[9][10] | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | Metabolizes several classes of drugs, including proton pump inhibitors.[9][10] | S-mephenytoin | 4'-hydroxymephenytoin |
| CYP1A2 | Involved in the metabolism of caffeine and other compounds.[9][10] | Phenacetin | Acetaminophen |
The protocols for these off-target assays follow a similar principle to the TXAS assay, utilizing specific substrates and measuring the formation of their respective metabolites via LC-MS/MS or fluorescent probes.[9][10]
Data Summary and Interpretation
The results of the in vitro inhibition assays should be summarized in a clear, comparative table.
| Enzyme | IC50 of 4-(1H-imidazol-1-ylmethyl)benzoic acid (µM) | Selectivity Index (IC50 off-target / IC50 TXAS) |
| TXAS | [Experimental Value] | 1 |
| PGIS | [Experimental Value] | [Calculated Value] |
| COX-1 | [Experimental Value] | [Calculated Value] |
| COX-2 | [Experimental Value] | [Calculated Value] |
| CYP3A4 | [Experimental Value] | [Calculated Value] |
| CYP2D6 | [Experimental Value] | [Calculated Value] |
| CYP2C9 | [Experimental Value] | [Calculated Value] |
| CYP2C19 | [Experimental Value] | [Calculated Value] |
| CYP1A2 | [Experimental Value] | [Calculated Value] |
A higher selectivity index indicates greater selectivity for the target enzyme. A selectivity index of >100-fold is generally considered a good starting point for a selective inhibitor, though the required level of selectivity is target and indication-dependent.
Part 2: Cell-Based Assays for Functional Selectivity
While biochemical assays are crucial, they do not fully recapitulate the complexities of a cellular environment. Cell-based assays provide a more physiologically relevant context to assess the functional selectivity of 4-(1H-imidazol-1-ylmethyl)benzoic acid.
Experimental Workflow: Cell-Based Functional Assays
Caption: Workflow for cell-based functional selectivity assays.
Detailed Protocol: Platelet Aggregation and TXB2 Production Assay
-
Cell Source: Freshly isolated human platelets from healthy donors.
-
Procedure: a. Prepare washed platelet suspensions and adjust to a standardized concentration. b. Pre-incubate the platelet suspension with various concentrations of 4-(1H-imidazol-1-ylmethyl)benzoic acid or vehicle control at 37°C. c. Induce platelet aggregation by adding an agonist such as arachidonic acid or collagen. d. Monitor platelet aggregation using a platelet aggregometer. e. After a set time, stop the reaction and centrifuge to obtain the supernatant. f. Measure the concentration of TXB2 in the supernatant using a validated ELISA kit or LC-MS/MS.
-
Data Analysis: Determine the IC50 for the inhibition of both platelet aggregation and TXB2 production.
Detailed Protocol: Endothelial Cell PGI2 Production Assay
-
Cell Source: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure: a. Culture HUVECs to confluence in 96-well plates. b. Treat the cells with various concentrations of 4-(1H-imidazol-1-ylmethyl)benzoic acid or vehicle control for a defined period. c. Stimulate the cells with a calcium ionophore (e.g., A23187) or arachidonic acid to induce PGI2 production. d. Collect the cell culture supernatant. e. Measure the concentration of 6-keto-PGF1α (the stable metabolite of PGI2) in the supernatant by ELISA or LC-MS/MS.
-
Data Analysis: Determine the IC50 for the inhibition of 6-keto-PGF1α production.
Data Summary and Interpretation
Comparing the cellular IC50 values for the inhibition of TXB2 and 6-keto-PGF1α production provides a functional measure of selectivity.
| Cell-Based Assay | Endpoint Measured | Cellular IC50 (µM) |
| Human Platelets | TXB2 Production | [Experimental Value] |
| HUVECs | 6-keto-PGF1α Production | [Experimental Value] |
A significant separation between the IC50 values for TXB2 and 6-keto-PGF1α inhibition (ideally >100-fold) in a cellular context provides strong evidence for the functional selectivity of 4-(1H-imidazol-1-ylmethyl)benzoic acid.
Conclusion
A comprehensive assessment of the selectivity of 4-(1H-imidazol-1-ylmethyl)benzoic acid requires a multi-faceted approach. By integrating in vitro biochemical assays against a panel of rationally chosen off-targets with physiologically relevant cell-based functional assays, a clear and robust selectivity profile can be established. The experimental frameworks and protocols outlined in this guide provide a rigorous pathway to understanding the precise molecular interactions of this promising TXA2 synthase inhibitor, ultimately enabling a more informed progression in the drug development pipeline. The goal is not only to demonstrate high potency for the intended target but also to provide compelling evidence for the absence of undesirable off-target activities, a cornerstone of modern therapeutic development.
References
-
MDPI. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Available from: [Link]
-
ResearchGate. (PDF) 4-(Imidazol-1-yl)benzoic acid. Available from: [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]
-
CD Bioparticles. 4-(1H-Imidazol-1-yl)Benzoic Acid. Available from: [Link]
-
PubChem. Ozagrel. Available from: [Link]
-
PubMed. Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. Available from: [Link]
-
Wikipedia. Ozagrel. Available from: [Link]
-
PubMed. Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Available from: [Link]
-
PubMed. Selective thromboxane synthetase inhibitors. 2. 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues. Available from: [Link]
-
PubMed. Selective inhibition of prostacyclin synthase activity by rofecoxib. Available from: [Link]
-
National Center for Biotechnology Information. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Available from: [Link]
-
PNAS. Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets. Available from: [Link]
-
PubMed. Imidazole: a selective inhibitor of thromboxane synthetase. Available from: [Link]
-
PubMed. Inhibition of platelet thromboxane synthetase by 1-(3-benzyloxy-1[E]octenyl)imidazole. Available from: [Link]
-
PubMed. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products. Available from: [Link]
-
PubMed. Highly Selective Inhibitors of Thromboxane Synthetase. 1. Imidazole Derivatives. Available from: [Link]
-
MySkinRecipes. Thromboxane Synthase Inhibitors. Available from: [Link]
-
Eurofins Discovery. CYP Inhibition Assays. Available from: [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ozagrel Hydrochloride - LKT Labs [lktlabs.com]
- 3. Ozagrel - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Imidazole: a selective inhibitor of thromboxane synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective thromboxane synthetase inhibitors. 2. 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(1H-Imidazol-1-yl)Benzoic Acid - CD Bioparticles [cd-bioparticles.net]
- 10. Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Imidazole Benzoic Acids
For drug development professionals, medicinal chemists, and researchers in oncology, the imidazole scaffold represents a privileged structure, consistently appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the quest for novel anticancer therapeutics.[1] This guide provides an in-depth comparative analysis of the cytotoxicity of substituted imidazole benzoic acid derivatives, a class of compounds showing significant promise in preclinical studies. We will dissect the structure-activity relationships (SAR), provide a robust experimental protocol for assessing cytotoxicity, and explore the potential mechanisms underpinning their anticancer activity.
The Rationale for Imidazole Benzoic Acids in Oncology
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is not only a common motif in numerous FDA-approved drugs but also a fundamental component of biologically essential molecules like the amino acid histidine and purines in DNA.[2] The inclusion of a benzoic acid moiety introduces a carboxylic acid group, which can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets. This combination of a versatile heterocyclic core and a key functional group makes substituted imidazole benzoic acids a compelling area of research for the development of new anticancer agents.
Comparative Cytotoxicity of Substituted Imidazole Benzoic Acid Derivatives
A systematic evaluation of a series of novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters has provided valuable insights into their antiproliferative effects against various breast cancer cell lines.[3] The following table summarizes the 50% growth inhibition (GI50) values for a selection of these compounds, offering a clear comparison of their cytotoxic potential.
| Compound ID | Substituent on 2-phenyl ring | MDA-MB-468 GI50 (µM) | MDA-MB-231 GI50 (µM) | MCF7 GI50 (µM) |
| 1a | 2-Hydroxyphenyl | 10.12 | 11.58 | 1.83 |
| 1d | 4-Hydroxyphenyl | >100 | >100 | >100 |
| 1f | 2-Hydroxy-5-nitrophenyl | 11.22 | 10.21 | 0.98 |
| 2a | 2-Hydroxyphenyl (methyl ester) | 10.51 | 12.03 | 1.95 |
| 2e | 5-Fluoro-2-hydroxyphenyl (methyl ester) | 6.23 | 4.09 | 0.18 |
| Cisplatin | (Reference Compound) | 12.03 | 10.15 | 8.23 |
Data synthesized from Karthikeyan, C. et al. (2013).[3]
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key structure-activity relationships:
-
Position of the Hydroxyl Group: A comparison between compound 1a (2-hydroxyphenyl) and 1d (4-hydroxyphenyl) demonstrates the critical importance of the substituent's position. The ortho-hydroxyl group in 1a results in significant cytotoxicity, particularly against the MCF7 cell line, whereas the para-hydroxyl group in 1d renders the compound inactive.[3] This suggests a specific steric and electronic requirement for interaction with the biological target.
-
Electron-Withdrawing Groups: The addition of a nitro group to the 2-hydroxyphenyl moiety, as seen in compound 1f , generally maintains or slightly enhances the cytotoxic activity compared to 1a .[3] This indicates that electron-withdrawing substituents can be well-tolerated and may even improve efficacy.
-
Esterification of the Carboxylic Acid: The conversion of the carboxylic acid to its methyl ester does not significantly alter the cytotoxicity, as evidenced by the similar GI50 values of 1a and 2a .[3] This suggests that the carboxylic acid group itself may not be directly involved in a critical binding interaction in its acidic form, or that the ester is readily hydrolyzed intracellularly.
-
Halogenation: The introduction of a fluorine atom in compound 2e leads to a marked increase in cytotoxicity across all three cell lines, with a particularly dramatic effect in the MCF7 line (GI50 of 0.18 µM).[3] This highlights the favorable impact of halogenation, which can influence factors such as lipophilicity and metabolic stability.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals in a suitable solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).
Step-by-Step Methodology
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted imidazole benzoic acid derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like cisplatin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Potential Mechanisms of Cytotoxicity
While the precise molecular targets of many substituted imidazole benzoic acids are still under investigation, several mechanisms have been proposed for the anticancer activity of imidazole-containing compounds. One prominent pathway involves the inhibition of the PI3K/AKT/mTOR signaling cascade.[4] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers.
Visualizing a Potential Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Conclusion and Future Directions
The comparative analysis of substituted imidazole benzoic acids reveals them to be a promising class of cytotoxic agents. The structure-activity relationship studies clearly indicate that subtle modifications to the chemical structure can have a profound impact on their anticancer potency. The ortho-positioning of a hydroxyl group on the 2-phenyl ring and the introduction of a fluoro substituent have been identified as key features for enhanced activity.
The provided MTT assay protocol offers a reliable framework for researchers to conduct their own cytotoxicity evaluations. Further investigations are warranted to elucidate the precise molecular mechanisms of action for the most potent derivatives. Understanding how these compounds interact with specific cellular targets, such as kinases within the PI3K/AKT/mTOR pathway, will be crucial for their future development as effective and selective cancer therapeutics. The data presented in this guide serves as a solid foundation for the rational design of the next generation of imidazole-based anticancer drugs.
References
-
Karthikeyan, C., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Arabian Journal of Chemistry. Available at: [Link]
-
MDPI. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI. Available at: [Link]
-
ResearchGate. (2015). A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves Phyto pharmacological Studies on Ayurvedic origin of Formulations View project Formulation Development & Targetted Drug Delivery View project Review. ResearchGate. Available at: [Link]
-
European Journal of Pharmacology. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][5][6] phenanthroline derivative for the treatment of colorectal cancer. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride
Introduction: A Proactive Approach to Laboratory Waste
In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride. The procedures outlined here are designed to be a self-validating system, ensuring that safety and compliance are integrated directly into your laboratory workflow. We will move beyond simple instructions to explain the causality behind each step, grounding our recommendations in established safety principles and regulatory standards.
Part 1: Hazard Identification and Risk Assessment - The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While comprehensive toxicological data for this compound may not be fully investigated, we can infer its primary hazards by examining its structural components: an imidazole ring and a benzoic acid derivative.[1][2] This analysis is critical for classifying it correctly as hazardous waste.
The imidazole moiety is known to have corrosive properties and can cause severe skin burns and eye damage.[3][4][5] The benzoic acid component is also a known skin and eye irritant.[6][7][8] The hydrochloride salt form suggests good water solubility. Therefore, the combined hazards necessitate handling this compound as a hazardous material.
Table 1: Summary of Known and Inferred Hazards
| Hazard Classification | Description | Rationale & Supporting Sources |
| Skin Corrosion / Irritation | Causes skin irritation, potentially severe upon prolonged contact. | Based on GHS classifications for the parent compound, imidazole, and benzoic acid.[6][7][9][10] |
| Serious Eye Damage / Irritation | Causes serious eye irritation and potentially irreversible damage. | A consistent warning for both imidazole and benzoic acid derivatives.[3][6][9][11] |
| Respiratory Tract Irritation | Inhalation of dust may cause respiratory irritation. | A common hazard for powdered chemical compounds.[1][8][9][11] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Hazard associated with both 3-(1H-Imidazol-1-yl)benzoic acid and the parent imidazole structure.[3][9] |
| Environmental Hazard | The product should not be allowed to enter drains or waterways. | Standard precaution for synthetic organic compounds to prevent environmental contamination.[1][3][12][13] |
Due to these hazards, under no circumstances should this chemical be disposed of via standard laboratory drains or in regular trash. It must be managed as regulated hazardous waste, following institutional and national guidelines.[14]
Part 2: Pre-Disposal Procedures: Segregation and In-Lab Collection
Proper disposal begins at the point of generation. The principle of waste segregation is paramount to prevent dangerous chemical reactions within a waste container.[4][14]
Causality of Segregation: this compound is incompatible with strong bases, strong oxidizing agents, and some acids.[4][6][15] Mixing this compound with incompatible waste streams could lead to exothermic reactions, gas evolution, or container pressurization.
Protocol for Waste Collection:
-
Container Selection:
-
Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles.[16][17]
-
The container must have a secure, sealable lid to prevent spills and the release of vapors.[4][14] It should be kept closed at all times except when adding waste.[14]
-
Ensure the container is clean and dry before its first use as a waste receptacle.
-
-
Waste Identification and Labeling:
-
Immediately label the waste container as soon as the first quantity of waste is added.[4][14]
-
The label must be clear, legible, and securely affixed.
-
Required Label Information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (Avoid using abbreviations or formulas).
-
List all components if it is a solution (e.g., "in Methanol/Water 50:50").
-
Approximate concentrations and volumes.
-
Primary Hazard(s): "Irritant," "Harmful."
-
Your Name, Principal Investigator, and Laboratory contact information.
-
Date of initial waste accumulation.
-
-
-
Waste Accumulation:
-
Collect solid waste (e.g., residual powder, contaminated weighing paper) separately from liquid waste solutions.
-
Contaminated materials such as gloves, wipes, and disposable labware should also be collected in a designated, sealed container or bag clearly labeled as "Contaminated Debris."[9]
-
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final removal from the laboratory.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[11]
-
Hand Protection: Nitrile or neoprene gloves.[8]
-
Body Protection: A standard laboratory coat.
Step 2: Securely Package the Waste
-
For solid waste, ensure it is in a sealed, robust container.
-
For liquid waste, ensure the container cap is tightly secured.
-
If the primary container shows any sign of degradation or leakage, place it inside a larger, compatible container (secondary containment).[14][17]
Step 3: Store Waste in a Designated Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.[17]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The area should be clearly marked, away from drains, and ideally have secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[14][17]
-
Ensure incompatible wastes are segregated within the SAA.[4][14]
Step 4: Arrange for Professional Disposal
-
Never attempt to treat or neutralize this chemical waste yourself.[18]
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) department or a designated waste management officer.[1][4]
-
You may need to complete a chemical collection request form, providing all the information from your waste label.[4]
-
A licensed professional waste disposal service will then collect the waste for final disposal, which is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potential hazardous combustion byproducts like NOx and HCl.[1]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
Part 4: Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is essential.
For Small Spills (Solid Powder):
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear your full PPE, including respiratory protection if the powder is airborne.
-
Clean-up:
-
Gently sweep or scoop the material to avoid creating dust.[1][11] DO NOT use a standard vacuum cleaner. A HEPA-filter vacuum may be used if available.[8]
-
Place the spilled material and all contaminated cleaning materials (e.g., paper towels, pads) into a designated hazardous waste container.[9][16]
-
Seal and label the container as described in Part 2.
-
-
Decontaminate: Wipe the spill area with soap and water, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EHS, campus police) and provide them with the chemical name and spill location.[4]
-
Secure: Prevent re-entry to the area.
-
Wait for Professionals: Do not attempt to clean up a large spill yourself. Allow trained emergency responders to handle the situation.
Part 5: Regulatory Framework
All hazardous waste disposal activities are governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[19][20] These regulations provide for the "cradle-to-grave" management of hazardous waste, meaning it is tracked from generation to final disposal. Adhering to the protocols in this guide will ensure your laboratory remains in compliance with these critical federal and state standards.[19]
References
- MSDS of 4-(1H-imidazol-1-yl)benzoic Acid. (2013). Capot Chemical Co., Ltd. [Link not available]
-
Safety Data Sheet: Imidazole. (2024). Carl ROTH GmbH + Co. KG.[Link]
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.University of Washington. [Link not available]
-
Safety Data Sheet: Benzoic acid. Carl ROTH GmbH + Co. KG.[Link]
- Benzoic acid - Safety data sheet.Möller Chemie. [Link not available]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency.[Link]
-
Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency.[Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
- Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt. [Link not available]
-
4-(Imidazol-1-yl)benzoic acid. (2011). ResearchGate.[Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.[Link]
-
Safety Data Sheet: Imidazole. (2024). Carl ROTH GmbH + Co. KG.[Link]
-
Safety Data Sheet: Benzoic acid. (2022). Redox.[Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments.[Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services.[Link]
-
Benzoic acid Safety Data Sheet. (2024). Penta chemicals.[Link]
-
Safety Data Sheet: Imidazole. (2020). Chemos GmbH & Co.KG.[Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Academies Press (US).[Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com [carlroth.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. moellerchemie.com [moellerchemie.com]
- 8. nj.gov [nj.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. redox.com [redox.com]
- 13. fishersci.com [fishersci.com]
- 14. vumc.org [vumc.org]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
